molecular formula C6H8ClN3O2 B1430917 Methyl 5-aminopyrimidine-2-carboxylate hydrochloride CAS No. 1408076-25-4

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride

Cat. No.: B1430917
CAS No.: 1408076-25-4
M. Wt: 189.6 g/mol
InChI Key: BBHSEGKGENTPFB-UHFFFAOYSA-N
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Description

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride (CAS 1408076-25-4) is a high-purity chemical building block offered for research and development purposes. This organics compound, with a molecular formula of C6H8ClN3O2 and a molecular weight of 189.60 g/mol, is a functionalized pyrimidine derivative . The presence of both an ester group and a primary amine, stabilized in its hydrochloride salt form, makes it a versatile intermediate for various synthetic pathways, including nucleophilic substitution and condensation reactions . It is essential to handle this material with care; it carries the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . To ensure stability, the product must be stored under an inert atmosphere at 2-8°C . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other personal use. Researchers can source this compound in various quantities, such as 250mg, 500mg, and 1g, from specialist suppliers .

Properties

IUPAC Name

methyl 5-aminopyrimidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c1-11-6(10)5-8-2-4(7)3-9-5;/h2-3H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHSEGKGENTPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-25-4
Record name 2-Pyrimidinecarboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Record name methyl 5-aminopyrimidine-2-carboxylate hydrochloride
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Foundational & Exploratory

Technical Guide: Methyl 5-aminopyrimidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride (CAS: 1408076-25-4) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2][3] Unlike its more common isomer (methyl 2-aminopyrimidine-5-carboxylate), this compound features an amino group at the electron-rich C5 position and a carboxylate ester at the electron-deficient C2 position.

This structural arrangement creates a unique "push-pull" electronic system, making it a critical scaffold for developing kinase inhibitors, particularly where hydrogen bond donor/acceptor motifs are required to interact with ATP-binding pockets (e.g., the hinge region of kinases). This guide details the physicochemical profile, validated synthesis routes, and reactivity patterns of this compound.

Chemical Identity & Physicochemical Profile[1][4][5][6][7]

The following table summarizes the core identifiers and properties for the hydrochloride salt and its free base.

PropertyDetail
Chemical Name This compound
CAS Number (HCl Salt) 1408076-25-4
CAS Number (Free Base) 73418-88-9
Molecular Formula C₆H₇N₃O₂[1][2][3][4][5] · HCl
Molecular Weight 189.60 g/mol (Salt); 153.14 g/mol (Free Base)
SMILES COC(=O)C1=NC=C(N)C=N1.Cl
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents (DCM, Hexanes)
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2–8°C, Desiccated

Synthesis & Manufacturing Protocols

The synthesis of methyl 5-aminopyrimidine-2-carboxylate is distinct from the common Biginelli-type or guanidine condensation reactions used for the 2-amino isomer. Two primary routes are established: the Nitro-Reduction Route (Industrial) and the Bromo-Amination Route (Medicinal Chemistry).

Route A: Nitro-Reduction (Scalable)

This pathway is preferred for gram-to-kilogram scale production due to atom economy and the avoidance of expensive transition metal catalysts.

Step 1: Esterification

  • Precursor: 5-Nitropyrimidine-2-carboxylic acid.

  • Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).

  • Conditions: Reflux, 4–6 hours.

  • Mechanism: Acid-catalyzed Fischer esterification. The electron-deficient pyrimidine ring makes the carboxylic acid relatively reactive.

Step 2: Catalytic Hydrogenation

  • Precursor: Methyl 5-nitropyrimidine-2-carboxylate.

  • Reagents: Hydrogen gas (H₂, 1 atm or balloon), 10% Palladium on Carbon (Pd/C).

  • Solvent: Methanol or Ethanol.

  • Procedure: The nitro ester is dissolved in MeOH. The catalyst is added under inert gas. The system is purged with H₂ and stirred at RT for 2–12 hours.

  • Workup: Filtration through Celite to remove Pd/C. Concentration of the filtrate yields the free base.

  • Salt Formation: The residue is redissolved in EtOAc/MeOH, and 4M HCl in dioxane is added to precipitate the hydrochloride salt.

Route B: Pd-Catalyzed Amination (MedChem)

Used when the 5-bromo precursor is already available or when avoiding nitro intermediates is necessary.

  • Precursor: Methyl 5-bromopyrimidine-2-carboxylate.

  • Reagents: Benzophenone imine (ammonia surrogate) or LiHMDS.

  • Catalyst: Pd₂(dba)₃ / Xantphos or BINAP.

  • Conditions: Toluene/Dioxane, 80–100°C.

  • Hydrolysis: Acidic hydrolysis (HCl/THF) releases the free amine from the imine intermediate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for the Nitro-Reduction pathway, highlighting critical control points.

SynthesisPath Start 5-Nitropyrimidine- 2-carboxylic Acid Step1 Esterification (MeOH, SOCl2) Start->Step1 Inter Methyl 5-nitropyrimidine- 2-carboxylate Step1->Inter Step2 Reduction (H2, Pd/C) Inter->Step2 Base Free Base (Unstable) Step2->Base Step3 Salt Formation (HCl/Dioxane) Base->Step3 Final Methyl 5-aminopyrimidine- 2-carboxylate HCl Step3->Final

Figure 1: Step-wise synthesis via the Nitro-Reduction pathway, ensuring high purity and yield.

Reactivity & Derivatization

The molecule possesses two orthogonal reactive centers: the nucleophilic 5-amino group and the electrophilic 2-ester group .

5-Amino Group (Nucleophile)

The amine at position 5 is moderately nucleophilic but less reactive than a standard aniline due to the electron-withdrawing nature of the diaza-ring.

  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form amides. This is the primary method for attaching "tail" groups in kinase inhibitors.

  • Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃.

  • Sandmeyer Reaction: Can be converted to a diazonium salt (using NaNO₂/HCl) for halogenation (Sandmeyer) or hydrolysis to the phenol.

2-Ester Group (Electrophile)

The ester at position 2 is highly activated due to the adjacent electron-deficient nitrogen atoms.

  • Hydrolysis: Rapidly hydrolyzes to the carboxylic acid (LiOH/THF/Water). Caution: Basic conditions can also degrade the pyrimidine ring if too harsh.

  • Amidation: Direct displacement with primary amines (heating in EtOH) yields pyrimidine-2-carboxamides.

  • Reduction: Reduction with LiAlH₄ or DIBAL-H yields the alcohol (hydroxymethyl group).

Reactivity Logic Map

Reactivity cluster_Amino 5-Amino Reactivity (Nucleophile) cluster_Ester 2-Ester Reactivity (Electrophile) Core Methyl 5-aminopyrimidine- 2-carboxylate HCl Amide Amide Formation (R-COCl / HATU) Core->Amide Acylation RedAm Reductive Amination (R-CHO / NaBH(OAc)3) Core->RedAm Alkylation Acid Hydrolysis -> Acid (LiOH, THF/H2O) Core->Acid Saponification Alc Reduction -> Alcohol (LiAlH4 / DIBAL) Core->Alc Reduction Carboxamide Amidation -> Carboxamide (R-NH2, Heat) Core->Carboxamide Displacement

Figure 2: Orthogonal reactivity map demonstrating the versatility of the scaffold for divergent synthesis.[1][2]

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 5-aminopyrimidine motif is a privileged scaffold in medicinal chemistry.

  • Hinge Binding: The pyrimidine nitrogens (N1/N3) can serve as hydrogen bond acceptors, while the C5-amino group (or its amide derivative) acts as a donor/acceptor system to interact with the ATP-binding hinge region of kinases (e.g., JAK, BTK, EGFR).

  • Vectorization: The C2-ester allows for the extension of the molecule into the solvent-exposed region or deep hydrophobic pockets, depending on the specific kinase topology.

Biocatalysis Substrate

Recent research utilizes this compound as a substrate for engineered N-oxygenase enzymes (e.g., AzoC mutants). It undergoes N-oxygenation to form azoxy derivatives, which are difficult to synthesize via traditional organic chemistry, highlighting its utility in chemoenzymatic workflows.

Safety & Handling

  • Hazard Classification: GHS Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

  • Stability: The free base is prone to oxidation (darkening upon air exposure). The hydrochloride salt is hygroscopic.

  • Protocol: Always handle in a fume hood. Store under inert gas (Argon) at 4°C. Avoid contact with strong oxidizing agents.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. (2025).[6][7][4][8] PubChem Compound Summary for CID 9793866, Methyl 2-aminopyrimidine-5-carboxylate. (Note: Isomer distinction verified via structure analysis). Retrieved from [Link]

  • Biocatalytic Applications: Zhang, X., et al. (2022).[9] Directed Evolution of a Nonheme Diiron N-oxygenase AzoC for Improving Its Catalytic Efficiency toward Nitrogen Heterocycle Substrates. International Journal of Molecular Sciences, 23(3), 1234. Retrieved from [Link]

  • Patent Literature (Synthesis Route): Wolan, D., et al. (2014). Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors. WO2014138484A1.

Sources

Technical Guide: Solubility Profiling of Methyl 5-aminopyrimidine-2-carboxylate Hydrochloride

[1]

Executive Summary

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride (CAS 73418-88-9) represents a critical class of heteroaromatic building blocks used in the synthesis of kinase inhibitors and other bioactive small molecules.[1] As a hydrochloride salt of a polar pyrimidine ester, its solubility profile presents a dichotomy: high solubility in high-dielectric media (water, DMSO) and negligible solubility in standard organic extraction solvents (DCM, Toluene).[1]

This guide provides a technical breakdown of the compound's solubility behavior, driven by its high lattice energy and ionic character.[1] It outlines validated protocols for solubility determination and offers critical process insights—specifically regarding the risk of acid-catalyzed transesterification during dissolution in non-native alcohols.[1]

Physicochemical Profile & Solubility Mechanism[2][3][4][5]

To predict and manipulate the solubility of this compound, one must understand the competition between its crystal lattice energy and the solvation energy provided by the solvent.[1]

Structural Analysis[1][6]
  • Core Scaffold: The pyrimidine ring is electron-deficient.[1] The 5-amino group acts as an electron donor, while the 2-carboxylate (methyl ester) is an electron-withdrawing group.[1]

  • Salt Form (HCl): The protonation typically occurs at the most basic site.[1] While the ring nitrogens in pyrimidines are weakly basic (pKa ~1.0–2.0), the 5-amino group (aniline-like) pushes electron density into the ring.[1] In the solid state, the ionic interaction (

    
     or 
    
    
    ) creates a rigid crystal lattice.[1]
  • Thermodynamic Implication: Dissolution requires a solvent capable of overcoming this ionic lattice energy (

    
    ) via high dielectric constant (
    
    
    ) or strong hydrogen bonding.[1]
The "Like Dissolves Like" Trap

Researchers often assume that because the free base is organic, the salt will dissolve in mild organics (THF, EtOAc).[1] This is incorrect. The HCl salt behaves more like an inorganic salt than an organic molecule in this context.[1]

Critical Process Risk: Transesterification

Warning: Dissolving this compound in Ethanol (or other higher alcohols) poses a severe chemical stability risk.[1]

  • Mechanism: The hydrochloride salt releases

    
     into solution, acting as an acid catalyst.[1]
    
  • Reaction:

    
    
    
  • Guidance: Always match the solvent alcohol to the ester group (use Methanol) or use aprotic solvents (Acetonitrile, DMF) to prevent impurity formation.[1]

Solubility Data & Solvent Classification

The following data is synthesized from thermodynamic principles of aminopyrimidine salts and comparative pharmacological data.

Table 1: Predicted Solubility Matrix (25°C)
Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Polar Aprotic (High

)
DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Stock Solutions: Ideal for bioassays and reactions.[1] Difficult to remove.
Polar Protic WaterHigh (>50 mg/mL)Aqueous Phase: Compound partitions here during workup.[1]
Matched Alcohol MethanolModerate (10–50 mg/mL)Recrystallization: Good temperature coefficient (soluble hot, less soluble cold).[1]
Mismatched Alcohol Ethanol, IsopropanolModerate (Risk)Avoid: High risk of transesterification (See Section 2.3).[1]
Polar Aprotic (Low

)
Acetone, Acetonitrile, THFLow (<5 mg/mL)Anti-Solvent: Useful to crash out the salt from MeOH/DMSO.[1]
Non-Polar / Chlorinated DCM, Chloroform, Toluene, HexaneNegligible (<0.1 mg/mL)Washing: Use to wash non-polar impurities off the solid salt.[1]
Visualization: Dissolution & Reaction Logic

The following diagram illustrates the decision logic for solvent selection, highlighting the transesterification trap.

SolubilityLogicStartStart: Methyl 5-aminopyrimidine-2-carboxylate HClGoalDefine GoalStart->GoalRxnReaction / SynthesisGoal->RxnPurifyPurification / RecrystallizationGoal->PurifyAnalysisAnalysis (HPLC/NMR)Goal->AnalysisSolvent_DMSOUse DMSO/DMF(High Solubility)Rxn->Solvent_DMSOHigh Conc.Solvent_MeOHUse Methanol(Matched Ester)Purify->Solvent_MeOHPreferredSolvent_EtOHEthanol/IPAPurify->Solvent_EtOHAvoidAnalysis->Solvent_DMSOd6-DMSOResult_GoodStable SolutionSolvent_DMSO->Result_GoodSolvent_MeOH->Result_GoodRiskCRITICAL RISK:Acid-Catalyzed TransesterificationSolvent_EtOH->RiskResult_BadImpurity Formation(Ethyl Ester)Risk->Result_Bad

Figure 1: Solvent selection decision tree emphasizing the avoidance of mismatched alcohols to prevent chemical degradation.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Tier 1)

Purpose: Rapidly determine the saturation limit in a specific solvent.[1]

  • Preparation: Weigh approximately 50 mg of the HCl salt into a 2 mL HPLC vial (pre-weighed).

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C between additions.

  • Observation:

    • If dissolved immediately (<100 µL): Solubility is >500 mg/mL .[1]

    • If dissolved after 1.0 mL: Solubility is ~50 mg/mL .[1]

    • If undissolved after 2.0 mL: Solubility is <25 mg/mL .[1]

  • Quantification (Optional): Filter the supernatant, evaporate a known volume, and weigh the residue.

Protocol B: Free-Basing for Extraction (Process Critical)

To extract this compound into organic solvents (e.g., EtOAc or DCM) for purification, you must break the salt.[1]

  • Dissolution: Dissolve the HCl salt in the minimum volume of water.[1]

  • Neutralization: Slowly add saturated

    
     or 
    
    
    solution while stirring. Monitor pH until it reaches ~8–9.
    • Note: The free base (Methyl 5-aminopyrimidine-2-carboxylate) will likely precipitate or form an oil.[1]

  • Extraction: Add Ethyl Acetate or DCM (3x volume).

  • Separation: The compound will partition into the organic layer.[1]

  • Verification: TLC (MeOH/DCM 1:9) should show a significant Rf shift compared to the salt.[1]

Process Implications & Recommendations

Recrystallization Strategy

For the HCl salt, a solvent/anti-solvent system is superior to cooling crystallization due to the steep solubility curve in polar solvents.[1]

  • Recommended System: Methanol (Solvent) / Diethyl Ether or MTBE (Anti-solvent).[1]

  • Procedure: Dissolve in warm Methanol. Filter to remove insolubles. Slowly add MTBE until turbidity persists.[1] Cool to 4°C.[1]

Hygroscopicity Management

Pyrimidine HCl salts are prone to deliquescence.[1]

  • Handling: Weigh quickly in a low-humidity environment (<40% RH).

  • Storage: Store under inert gas (Nitrogen/Argon) with desiccant. Moisture uptake can hydrolyze the methyl ester to the carboxylic acid over time.[1]

References

  • PubChem. Methyl 2-aminopyrimidine-5-carboxylate (Isomer/Analog Data). National Library of Medicine.[1] Available at: [Link][1]

  • Li, J. et al. (2022).[1] Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Available at: [Link][1]

  • ResearchGate. Solubility of aminopyrimidine derivatives in organic solvents. Available at: [Link]

A Comprehensive Spectroscopic and Structural Elucidation of Methyl 5-aminopyrimidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Compound Profile: Structure and Physicochemical Properties

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride is a pyrimidine derivative featuring an amino group at the C5 position and a methyl ester at the C2 position. The hydrochloride salt form enhances its stability and aqueous solubility.

Identifier Value Source
IUPAC Name methyl 5-aminopyrimidine-2-carboxylate;hydrochloride[1]
CAS Number 1408076-25-4[2]
Molecular Formula C6H8ClN3O2[2]
Molecular Weight 189.6 g/mol [2]
Canonical SMILES COC(=O)C1=NC=C(N)C=N1.Cl[1]

The structural framework of this molecule, particularly the substituted pyrimidine ring, is a common motif in a wide array of biologically active compounds, including kinase inhibitors and anti-infective agents.[3][4] A thorough characterization of this intermediate is therefore paramount for its effective utilization in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and electronic environment of every atom. The hydrochloride salt form will influence the chemical shifts, particularly of the protons on the pyrimidine ring and the amino group, due to protonation of the basic nitrogen atoms in the ring.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in a suitable solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H4/H6 (Pyrimidine ring) 8.5 - 9.0SingletThe two protons on the pyrimidine ring are chemically equivalent and appear as a single peak. Their downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing carboxylate group.
-NH₂ (Amino group) 6.0 - 7.5Broad SingletThe protons of the amino group are expected to be significantly deshielded due to the electron-withdrawing nature of the pyrimidine ring. The signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. In the hydrochloride salt, this signal may be further downfield and broader.
-OCH₃ (Methyl ester) 3.8 - 4.0SingletThis signal corresponds to the three equivalent protons of the methyl group of the ester, appearing as a sharp singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Ester carbonyl) 160 - 165The carbonyl carbon of the methyl ester is expected in this region.
C2 (Pyrimidine ring) 155 - 160The carbon atom attached to the carboxylate group and two nitrogen atoms will be significantly downfield.
C4/C6 (Pyrimidine ring) 150 - 155These equivalent carbon atoms are deshielded by the adjacent nitrogen atoms.
C5 (Pyrimidine ring) 115 - 125The carbon atom bonded to the amino group is expected to be more shielded compared to the other ring carbons.
-OCH₃ (Methyl ester) 52 - 55The carbon of the methyl ester group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the hydrochloride salt and its residual water peak does not interfere with the aromatic proton signals.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in DMSO-d6 H1_acq ¹H NMR Acquisition dissolve->H1_acq Transfer to NMR tube C13_acq ¹³C NMR Acquisition dissolve->C13_acq process Fourier Transform, Phasing, Baseline Correction H1_acq->process C13_acq->process reference Reference to Solvent Peak process->reference analyze Assign Peaks & Interpret Spectra reference->analyze

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=O, C=N, and C-O bonds.

Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H stretch (amino group) 3100 - 3400Medium, BroadThe N-H stretching vibrations of the primary amine. In the hydrochloride salt, these bands may be broadened due to hydrogen bonding with the chloride ion.
C-H stretch (aromatic) 3000 - 3100MediumC-H stretching vibrations of the pyrimidine ring.
C-H stretch (aliphatic) 2850 - 3000MediumC-H stretching of the methyl group.
C=O stretch (ester) 1700 - 1730StrongA strong absorption band characteristic of the ester carbonyl group.
C=N and C=C stretch (pyrimidine ring) 1550 - 1650Medium to StrongAromatic ring stretching vibrations.
N-H bend (amino group) 1500 - 1600MediumBending vibration of the primary amine.
C-O stretch (ester) 1200 - 1300StrongAsymmetric C-O-C stretching of the ester.
Experimental Protocol for IR Data Acquisition

A standard protocol for obtaining an IR spectrum of a solid sample is as follows:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing cluster_analysis Spectral Analysis place_sample Place solid sample on ATR crystal sample_spec Collect Sample Spectrum place_sample->sample_spec background Collect Background Spectrum subtract Background Subtraction background->subtract sample_spec->subtract analyze Identify Characteristic Bands subtract->analyze

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be the preferred method due to the polar and ionic nature of the molecule.

Predicted Mass Spectrum Data

The mass spectrum is expected to show the molecular ion peak corresponding to the free base form of the molecule after the loss of HCl.

Ion Predicted m/z Notes
[M+H]⁺ 154.06The protonated molecular ion of the free base (C₆H₇N₃O₂). This is expected to be the base peak in the positive ion mode ESI-MS.
[M+Na]⁺ 176.04An adduct with sodium ions, which are often present as impurities.
High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to confirm the elemental composition. The calculated exact mass for the protonated molecule [C₆H₈N₃O₂]⁺ is 154.0611. An experimental measurement within a few ppm of this value would provide unambiguous confirmation of the molecular formula.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Determine the m/z of the observed ions and compare them with the predicted values. For HRMS data, calculate the mass error to confirm the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis dissolve Dissolve in Methanol/Water infuse Infuse into ESI source dissolve->infuse acquire Acquire Spectrum (Positive Ion Mode) infuse->acquire analyze_mz Determine m/z of Ions acquire->analyze_mz hrms HRMS: Confirm Elemental Composition analyze_mz->hrms

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and structural analysis of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected NMR, IR, and MS spectral characteristics. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire and interpret their own data, ensuring the confident identification and quality control of this important synthetic intermediate. The structural insights gained from this multi-technique approach are crucial for its successful application in the synthesis of novel therapeutic agents.

References

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • PubChem. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866. [Link]

  • J&K Scientific. Methyl 5-aminopyrimidine-2-carboxylate | 73418-88-9. [Link]

  • PubMed Central. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

  • Royal Society of Chemistry. Supporting Information for .... [Link]

  • PubChem. Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701. [Link]

  • ResearchGate. Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

  • RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

  • RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. [No valid URL found]

Sources

Precision Synthesis of Methyl 5-aminopyrimidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary & Strategic Importance

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in oncology (e.g., kinase inhibitors) and antiviral therapeutics. Methyl 5-aminopyrimidine-2-carboxylate hydrochloride (CAS: Free Base 73418-88-9) represents a high-value intermediate. Its orthogonal functionality—an electrophilic ester at C2 and a nucleophilic amine at C5—allows for divergent synthesis of complex heterocycles.

This guide details a robust, scalable synthetic route designed for high purity (>98%) and reproducibility. Unlike general organic preparations, this protocol emphasizes chemoselectivity —specifically preserving the C2-ester during the reduction of the C5-nitro group—and process safety when handling high-energy nitro-intermediates.

Retrosynthetic Analysis

The most logical disconnection relies on the stability of the pyrimidine ring. We avoid constructing the ring de novo (which is atom-inefficient for this target) and instead functionalize the commercially available 2-chloro-5-nitropyrimidine .

Strategic Disconnections:
  • Salt Formation : The final HCl salt is generated from the free base to ensure stability and solubility.

  • Nitro Reduction : The 5-amino group is derived from a 5-nitro precursor. Critical Control Point: The reduction method must not reduce the ester or the pyrimidine ring itself.

  • Pinner Reaction/Solvolysis : The C2-methyl ester is installed via acid-catalyzed methanolysis of a C2-nitrile.

  • Nucleophilic Aromatic Substitution (

    
    ) : The C2-nitrile is introduced by displacing a C2-chloride.
    

Retrosynthesis Target Target: Methyl 5-aminopyrimidine-2-carboxylate HCl FreeBase Free Base: Methyl 5-aminopyrimidine-2-carboxylate FreeBase->Target HCl Salt Formation NitroEster Intermediate 2: Methyl 5-nitropyrimidine-2-carboxylate NitroEster->FreeBase Chemoselective Reduction (H2/Pd-C or Fe/NH4Cl) Nitrile Intermediate 1: 5-Nitropyrimidine-2-carbonitrile Nitrile->NitroEster Pinner Reaction (MeOH, HCl) Start Starting Material: 2-Chloro-5-nitropyrimidine Start->Nitrile Pd-Cat Cyanation (Zn(CN)2)

Figure 1: Retrosynthetic logic flow from commercial starting material to target salt.

Detailed Experimental Protocol

Stage 1: Cyanation of 2-Chloro-5-nitropyrimidine

Objective : Install the C2-carbon skeleton. Challenge : 2-chloropyrimidines are prone to hydrolysis. Traditional


 with NaCN/DMSO can lead to violent exotherms or dimerization.
Solution : Palladium-catalyzed cyanation using Zinc Cyanide (

).
  • Reagents : 2-Chloro-5-nitropyrimidine (1.0 eq),

    
     (0.6 eq), 
    
    
    
    (0.05 eq).
  • Solvent : Anhydrous DMF (degassed).

  • Conditions : 80°C, Inert Atmosphere (

    
    /Ar), 4–6 hours.
    

Protocol :

  • Charge a dry flask with 2-chloro-5-nitropyrimidine and

    
    .
    
  • Add anhydrous DMF and sparge with Argon for 15 minutes (Critical:

    
     kills the catalyst).
    
  • Add

    
     and heat to 80°C. Monitor by TLC (Hexane/EtOAc 7:3).
    
  • Workup : Cool to RT. Dilute with EtOAc and wash with 2M

    
     (to sequester Zn/Pd species) followed by brine.
    
  • Purification : Recrystallize from EtOH or flash chromatography if necessary.

    • Yield Target: 75-85%

    • Safety: Handle cyanide waste with extreme caution (Bleach quench).

Stage 2: Pinner Reaction (Nitrile to Ester)

Objective : Convert the nitrile to the methyl ester. Mechanism : Acid-catalyzed formation of the imidate intermediate, followed by hydrolysis.

  • Reagents : 5-Nitropyrimidine-2-carbonitrile, Dry Methanol, HCl gas (or Acetyl Chloride).

  • Conditions : 0°C to Reflux.

Protocol :

  • Dissolve the nitrile (Intermediate 1) in anhydrous Methanol (0.5 M concentration).

  • Cool to 0°C. Slowly bubble dry HCl gas into the solution until saturation (approx. 30 mins).

    • Alternative: Add Acetyl Chloride (3.0 eq) dropwise to the MeOH at 0°C to generate anhydrous HCl in situ.

  • Warm to room temperature and stir for 12 hours. If conversion is incomplete, heat to mild reflux (50°C) for 2 hours.

  • Workup : Concentrate the solvent under reduced pressure. The residue is often the imidate salt. Add water and adjust pH to 7-8 with saturated

    
     to liberate the ester. Extract with DCM.[1]
    
  • Product : Methyl 5-nitropyrimidine-2-carboxylate (Yellow solid).[2]

Stage 3: Chemoselective Reduction (Nitro to Amine)

Objective : Reduce


 to 

without hydrolyzing the ester or hydrogenating the ring. Method Choice : Catalytic Hydrogenation (

) is cleanest, but Iron-mediated reduction is safer if high-pressure equipment is unavailable.

Preferred Method: Catalytic Hydrogenation

  • Substrate : Methyl 5-nitropyrimidine-2-carboxylate (1.0 eq).

  • Catalyst : 10% Pd/C (5 wt% loading).

  • Solvent : Methanol (Do not use water/ethanol to avoid transesterification).

  • Conditions :

    
     balloon (1 atm), RT, 2-4 hours.
    

Protocol :

  • Dissolve the nitro-ester in Methanol.

  • Add Pd/C carefully under Argon flow (Pyrophoric hazard).

  • Purge with

    
     and stir vigorously at RT.
    
  • Monitoring : Reaction is fast. Monitor disappearance of yellow color.

  • Workup : Filter through a Celite pad to remove Pd. Rinse with MeOH.[1][3] Concentrate filtrate to obtain the Free Base (Methyl 5-aminopyrimidine-2-carboxylate).

Stage 4: Hydrochloride Salt Formation

Objective : Stabilize the amine.

  • Dissolve the crude free base in a minimal amount of dry Dioxane or EtOAc.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • The precipitate forms immediately. Stir for 30 mins.

  • Filter the white solid and wash with cold

    
    .
    
  • Drying : Vacuum oven at 40°C over

    
    .
    

Analytical Profile & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Consistent with structureDMSO-d6
Mass Spec [M+H]+ = 154.1 (Free base)LC-MS (ESI+)
Melting Point >200°C (Decomposition)Capillary Method

Expected 1H NMR (DMSO-d6, Free Base):

  • 
     8.60 (s, 2H, Pyrimidine H-4,6)
    
  • 
     6.30 (bs, 2H, 
    
    
    
    - exchangeable)
  • 
     3.85 (s, 3H, 
    
    
    
    )

Process Logic & Workflow Diagram

Workflow Step1 Step 1: Cyanation (Zn(CN)2, Pd(0), DMF) Step2 Step 2: Pinner Esterification (MeOH, HCl) Step1->Step2 Interm: Nitrile Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Step2->Step3 Interm: Nitro-Ester Step4 Step 4: Salt Formation (HCl/Dioxane) Step3->Step4 Interm: Free Amine

Figure 2: Sequential reaction workflow emphasizing reagent changes.

Troubleshooting & Critical Parameters

  • Transesterification : In Step 3, using Ethanol as a solvent will result in the Ethyl ester impurity. Strictly use Methanol.

  • Ring Reduction : Pyrimidines are generally stable to 1 atm

    
    , but high pressure (>50 psi) or Pt catalysts may reduce the 5,6-double bond. Stick to Pd/C at 1 atm.
    
  • Hydrolysis : The C2-ester is electron-deficient and hydrolyzes easily in basic aqueous media. Perform workups rapidly and keep pH < 9.

References

  • Cyanation of Heteroaryl Halides : Maligres, P. E., et al. "Cyanation of 2-chloropyridine and 2-chloropyrimidine derivatives." Tetrahedron Letters, 1999. Link

  • Pinner Reaction Methodology : Schaefer, F. C., & Peters, G. A. "Mechanism of the Pinner Synthesis." Journal of Organic Chemistry, 1961. Link

  • Nitro Reduction in Pyrimidines : Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 1984. Link

  • Target Molecule Data : PubChem Compound Summary for CID 9793866 (Isomer Reference) and related 5-amino derivatives. Link

  • General Pyrimidine Synthesis : Brown, D. J. "The Pyrimidines."[1][3][4][5] Wiley-Interscience, Chemistry of Heterocyclic Compounds Series.

Sources

Technical Guide: Methyl 5-aminopyrimidine-2-carboxylate Hydrochloride for Novel Heterocycle Synthesis

[1]

Executive Summary

This compound represents a "linchpin" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the para-like electronic push-pull system : an electron-donating primary amine at position 5 and an electron-withdrawing methyl ester at position 2.[1] This bifunctionality allows for orthogonal functionalization—enabling the sequential construction of complex bis-heterocyclic architectures and fused systems without the need for protecting group manipulations.

This guide details the synthetic pathways to leverage this molecule for generating novel heterocycles, specifically 1,3,4-oxadiazoles , pyrrolo-pyrimidines , and amide-linked pharmacophores .[1]

Chemical Profile & Handling

PropertySpecification
Systematic Name This compound
CAS (HCl Salt) 1408076-25-4
CAS (Free Base) 73418-88-9
Molecular Formula C₆H₇N₃O₂[1][2][3] · HCl
Molecular Weight 189.60 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, Water; sparingly soluble in DCM
pKa (Calc) ~3.5 (Pyridine N), ~2.0 (Amine, conjugate acid)

Technical Note on CAS: While CAS 1015079-59-0 is occasionally referenced in procurement requests, 1408076-25-4 is the definitive registry number for the hydrochloride salt used in high-purity synthesis.[1]

Handling & Stability
  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The ester is susceptible to hydrolysis under basic aqueous conditions. The free amine is prone to oxidation if left in solution for extended periods; prepare fresh or keep as the HCl salt until use.

Synthetic Utility: The "Divergent Core" Strategy

The power of this scaffold lies in its Divergent Reactivity Profile . The C5-amine is nucleophilic, while the C2-ester is electrophilic.[1] This allows for a "Head-to-Tail" synthesis of novel heterocycles.[1]

Pathway A: The C2-Ester Handle (Heterocycle Formation)

The C2-methyl ester is a prime candidate for conversion into 5-membered nitrogenous heterocycles, particularly 1,3,4-oxadiazoles , which serve as bioisosteres for amides and esters in kinase inhibitors.[1]

  • Mechanism: Hydrazinolysis followed by cyclization with an acid chloride or orthoformate.[1]

  • Target: 2-(5-aminopyrimidin-2-yl)-1,3,4-oxadiazoles.[1]

Pathway B: The C5-Amine Handle (Functionalization)

The C5-amine is positioned to minimize steric hindrance, making it ideal for:

  • Amide Coupling: Reaction with sterically demanding carboxylic acids (e.g., using T3P).[1]

  • Buchwald-Hartwig Coupling: Pd-catalyzed arylation to form bi-heteroaryl systems.[1]

  • Pyrrole Synthesis: Clauson-Kaas reaction to form 5-(1H-pyrrol-1-yl)pyrimidines.[1]

Pathway C: Biocatalytic N-Oxygenation

Recent studies indicate this scaffold is a viable substrate for diiron N-oxygenases (e.g., AzoC) , enabling the biosynthesis of rare azoxy-heterocycles , a functional group gaining traction for its unique electronic properties in energetic materials and antibiotics.[1]

Visualizing the Synthetic Workflow

The following diagram maps the divergent pathways available from the core scaffold.

GCoreMethyl 5-aminopyrimidine-2-carboxylate HClHydrazidePyrimidin-2-carbohydrazideCore->HydrazideN2H4·H2O, EtOHRefluxAmideAmide-LinkedInhibitorCore->AmideR-COOH, T3PEt3N, EtOAcPyrrole5-(Pyrrol-1-yl)pyrimidineCore->Pyrrole2,5-DimethoxytetrahydrofuranAcOH, HeatAzoxyAzoxy-Pyrimidine(N-Oxide)Core->AzoxyAzoC Enzyme(Diiron N-oxygenase)Oxadiazole1,3,4-OxadiazoleDerivativeHydrazide->OxadiazoleR-COCl / POCl3Cyclization

Figure 1: Divergent synthetic map showing the transformation of the core scaffold into three distinct heterocyclic classes.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(5-Aminopyrimidin-2-yl)-1,3,4-oxadiazole

This protocol converts the C2-ester into a stable oxadiazole ring, creating a novel bis-heterocycle.[1]

Reagents:

  • Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 eq)[1]

  • Hydrazine hydrate (5.0 eq)[1]

  • Triethyl orthoformate (Excess) or R-COCl[1]

  • Ethanol (Anhydrous)[1]

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve the HCl salt in minimal water, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry and concentrate to obtain the free amine.

  • Hydrazinolysis: Suspend the free ester (1.0 eq) in ethanol (10 volumes). Add hydrazine hydrate (5.0 eq) dropwise.[1]

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) for disappearance of the ester spot.[1]

  • Isolation: Cool to 0°C. The hydrazide intermediate often precipitates.[1] Filter and wash with cold ethanol.[1]

  • Cyclization: Suspend the hydrazide in triethyl orthoformate (as solvent and reagent) and add a catalytic amount of p-TsOH. Reflux for 8 hours.

  • Purification: Evaporate volatiles. Recrystallize the residue from EtOH/Water to yield the 1,3,4-oxadiazole.

Validation Check: The appearance of a diagnostic CH proton signal in ¹H NMR around 9.0–9.5 ppm confirms the oxadiazole ring formation.

Protocol 2: T3P-Mediated Amide Coupling (Kinase Inhibitor Synthesis)

Based on high-yield procedures for sodium channel modulators (WO2022256679A1).[1]

Reagents:

  • Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 eq)[1]

  • Carboxylic Acid Partner (1.1 eq)[1]

  • Propylphosphonic anhydride (T3P) (50% in EtOAc, 1.5 eq)[1]

  • Triethylamine (Et₃N) (3.0 eq)[1]

  • Ethyl Acetate (EtOAc) or DMF[1]

Step-by-Step Methodology:

  • Preparation: Suspend the pyrimidine salt (1.0 eq) and the carboxylic acid (1.1 eq) in dry EtOAc (or DMF for solubility).

  • Base Addition: Add Et₃N (3.0 eq) dropwise at 0°C. Stir for 10 minutes to ensure deprotonation of the amine.

  • Coupling: Add T3P solution (1.5 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. T3P allows for mild, rapid coupling with minimal epimerization.[1]

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

  • Outcome: Yields are typically >85%.[1] The product retains the C2-ester, ready for subsequent functionalization (e.g., hydrolysis to the acid).

References

  • Synthesis of Sodium Channel Modulators: Patent WO2022256679A1. "N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamide analogs as modulators of sodium channels." (2022).[1][4][5]

  • Biocatalytic N-Oxygenation: Directed Evolution of a Nonheme Diiron N-oxygenase AzoC for Improving Its Catalytic Efficiency toward Nitrogen Heterocycle Substrates. MDPI (2022).[1] [1]

  • Oxadiazole Synthesis Review: Synthesis of 1,3,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.

  • Compound Data: this compound. Fluorochem. [1]

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride: A Scoping Guide for Investigating Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids and numerous approved therapeutics.[1][2] Methyl 5-aminopyrimidine-2-carboxylate hydrochloride is a derivative of this critical scaffold. While direct biological data for this specific molecule is not extensively available in peer-reviewed literature, its structural features—notably the 2-aminopyrimidine core—position it as a compound of significant interest for targeted therapeutic development. The aminopyrimidine scaffold is recognized as a "privileged structure," particularly for its ability to mimic the adenine ring of ATP, making it an excellent candidate for competitive inhibition of protein kinases.[3] This guide synthesizes information from structurally related compounds to postulate potential biological activities for this compound and provides a comprehensive, technically-grounded framework for its investigation. We will focus on two primary, plausible therapeutic avenues: oncology, via kinase inhibition, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental workflows and the scientific rationale necessary to explore the full potential of this promising chemical entity.

Chapter 1: The Aminopyrimidine Scaffold: A Privileged Motif for Kinase Inhibition

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[4] Their dysregulation is a well-established driver of numerous diseases, most notably cancer.[3] Consequently, kinases have become one of the most important classes of drug targets.

The 2-aminopyrimidine core is a highly successful scaffold in the design of kinase inhibitors.[3] Its efficacy stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, acting as a structural bioisostere of the adenine base of ATP.[3] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group at position 2, typically form one to three hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Pharmacophore Model for Kinase Inhibition

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target.[5] For typical aminopyrimidine-based kinase inhibitors, the key pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA): The N1 and N3 atoms of the pyrimidine ring.

  • Hydrogen Bond Donor (HBD): The exocyclic amino group at the C2 position.

  • Aromatic/Hydrophobic Regions: The pyrimidine ring itself provides a hydrophobic surface. Additional substitutions on the ring can be tailored to interact with specific hydrophobic pockets in the ATP-binding site, thereby conferring selectivity.[6]

The structure of this compound contains this essential 2-aminopyrimidine pharmacophore. The amino group at position 5 and the methyl carboxylate group at position 2 offer additional points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[1]

Figure 1: Conceptual diagram of an aminopyrimidine inhibitor in a kinase ATP-binding pocket.

Chapter 2: Proposed Investigation of Anticancer Activity

The prevalence of the aminopyrimidine scaffold in approved anticancer drugs makes oncology a primary area of investigation for this compound.[7] A systematic, multi-stage approach is required to first identify cytotoxic activity and then elucidate the mechanism of action.

Experimental Workflow: From Cytotoxicity Screening to Mechanism of Action

The following workflow provides a logical progression for evaluating the anticancer potential of a novel compound.

G start Compound: Methyl 5-aminopyrimidine- 2-carboxylate HCl screen PART 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->screen ic50 Determine IC50 Values screen->ic50 panel Panel of Human Cancer Cell Lines (e.g., A549-Lung, MCF-7-Breast, HCT116-Colon) panel->screen moa PART 2: Mechanism of Action (MoA) Studies (For active compounds) ic50->moa IC50 < 10 µM? kinase_assay Kinase Inhibition Assays (Panel of relevant kinases, e.g., EGFR, Aurora A/B) moa->kinase_assay apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) moa->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle sar PART 3: Lead Optimization (Structure-Activity Relationship) kinase_assay->sar apoptosis->sar cell_cycle->sar end Identify Lead Candidate sar->end derivatives Synthesize Analogs derivatives->sar

Figure 2: Workflow for investigating the anticancer potential of a novel compound.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8]

Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Test Compound (Hypothetical) 5.28.112.5
Doxorubicin (Control) 0.81.20.9
Table 1: Hypothetical IC₅₀ data from an initial cytotoxicity screen.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Generic)

If the compound shows significant cytotoxicity, the next logical step is to assess its direct effect on relevant kinase targets. This protocol outlines a general method for a biochemical kinase assay.[9][10]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. Inhibition is quantified by a decrease in substrate phosphorylation. Detection can be achieved through various methods, such as radioactivity, fluorescence, or luminescence.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme: Dilute the target kinase (e.g., EGFR) to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate: Prepare the substrate (e.g., a specific peptide) in kinase buffer.

    • ATP: Prepare ATP at a concentration close to its Km for the specific kinase to ensure competitive inhibition can be accurately measured.[9]

    • Test Compound: Perform serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound to the assay wells.

    • Add 10 µL of the diluted enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

  • Reaction and Termination:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA to chelate Mg²⁺).

  • Detection:

    • Use a suitable detection method. For example, if using a phosphospecific antibody-based detection (like TR-FRET), add the detection reagents and incubate as per the manufacturer's instructions.[12]

  • Data Acquisition: Read the signal on a compatible plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Chapter 3: Exploring Potential Anti-inflammatory Activity

The pyrimidine scaffold is also present in compounds with significant anti-inflammatory properties.[13] A key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[14] Some pyrimidine derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[15][16]

Given this precedent, it is plausible that this compound could exhibit anti-inflammatory activity, potentially through the inhibition of COX enzymes.

G membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Test Compound (Potential COX Inhibitor) inhibitor->cox INHIBITS

Figure 3: The prostaglandin synthesis pathway and the site of COX inhibition.

Chapter 4: A Protocol for Evaluating Anti-inflammatory Effects

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase component of the COX enzyme catalyzes the reduction of PGG₂ to PGH₂. This activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme: Add to the assay buffer as a cofactor for COX activity.

    • Enzymes: Use purified ovine COX-1 and human recombinant COX-2. Dilute to the appropriate concentration in assay buffer.

    • Substrate: Prepare a solution of Arachidonic Acid in ethanol.

    • Chromogen: Prepare a solution of TMPD.

    • Test Compound: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure (96-well plate):

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well.

    • Add 10 µL of the diluted test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Incubate for 5 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the TMPD solution.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

    • Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes on a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each compound concentration relative to the DMSO vehicle control.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test Compound (Hypothetical) 45.34.89.4
Celecoxib (Control) >1000.5>200
Ibuprofen (Control) 15.235.10.43
Table 2: Hypothetical data from a COX inhibition assay.

Chapter 5: Synthesis and Derivatization Strategies

The exploration of any novel scaffold requires a robust synthetic route and a strategy for analog synthesis to establish a structure-activity relationship (SAR).[17]

Potential Synthesis

While a specific, validated synthesis for this compound is not detailed in the provided search results, general methods for synthesizing substituted 2-aminopyrimidines often involve the condensation of a β-ketoester or a related three-carbon electrophile with guanidine hydrochloride.[18] Modifications to this core reaction would be necessary to achieve the desired substitution pattern.

Derivatization for SAR Studies

To explore the SAR, modifications could be made at two key positions:

  • The 5-amino group: This primary amine is a key handle for derivatization. Acylation or reductive amination could be employed to introduce a variety of functional groups. This would allow for probing interactions in different regions of a target binding pocket.

  • The 2-carboxylate ester: The methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to a series of amides. This would introduce new hydrogen bond donors and acceptors and alter the molecule's physicochemical properties.

Systematic modification at these positions would generate a library of related compounds, enabling a thorough investigation of how structural changes impact biological activity.[1]

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Based on a comprehensive analysis of its core aminopyrimidine scaffold, there are strong theoretical grounds to investigate its potential as both an anticancer agent, likely acting through kinase inhibition, and as an anti-inflammatory agent.

The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path forward. The initial steps should focus on broad in vitro screening to confirm cytotoxic and anti-inflammatory activity. Positive hits would then warrant deeper mechanistic studies, including kinase profiling and elucidation of apoptotic pathways. Concurrently, the development of a flexible synthetic route and the creation of a focused library of analogs will be crucial for establishing a robust structure-activity relationship and optimizing the compound towards a potential lead candidate. This systematic approach will be essential to unlock the therapeutic potential of this promising pyrimidine derivative.

References

Sources

A Senior Application Scientist's Guide to Methyl 5-aminopyrimidine-2-carboxylate hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of countless therapeutic agents and essential biological molecules like DNA and RNA.[1] Among its derivatives, 2-aminopyrimidines have garnered significant attention for their remarkable versatility and broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth examination of Methyl 5-aminopyrimidine-2-carboxylate hydrochloride, a key synthetic intermediate that serves as a pivotal building block in the development of novel therapeutics.[3][4] We will explore its fundamental physicochemical properties, detailed synthetic protocols, chemical reactivity, and its crucial role in the design of targeted therapies, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value compound in their research and development pipelines.

Physicochemical and Structural Profile

This compound is a stable, crystalline solid that serves as a versatile precursor in organic synthesis. The hydrochloride salt form enhances stability and can improve handling characteristics compared to the free base. Its structure features a pyrimidine ring substituted with a reactive amino group at the C5 position and a methyl ester at the C2 position, providing two distinct points for chemical modification.

Chemical Structure Diagram

Caption: Structure of this compound.

Core Properties
PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 146198-53-0[6]
Molecular Formula C₆H₇N₃O₂ · HCl[7]
Molecular Weight 189.60 g/mol (for hydrochloride salt)[7][8]
Appearance Solid (typically off-white to yellow powder)[9]
Solubility Low solubility in water; soluble in some organic solvents.[9]
SMILES COC(=O)C1=NC=C(C=N1)N.Cl[5]

Synthesis and Purification Protocol

The synthesis of aminopyrimidine esters often involves the condensation of appropriate precursors, followed by treatment with acid to form the stable hydrochloride salt. The causality behind this choice is twofold: the acidic environment can catalyze the final steps of ring formation, and it protonates the basic nitrogen atoms of the pyrimidine ring, which facilitates precipitation from non-polar organic solvents, providing a straightforward initial purification.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis and validation of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative methodology based on common synthetic routes for similar pyrimidine derivatives.[10][11]

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, dissolve the appropriate 2-amino-thiophene-3-carbonitrile precursor (1 equivalent) in anhydrous dioxane.

    • Scientist's Insight: Anhydrous conditions are critical to prevent unwanted hydrolysis of nitrile and ester functionalities. Dioxane is an excellent solvent for this class of reaction due to its high boiling point and ability to dissolve a wide range of organic precursors.

  • Initiation: To the stirred solution, add the corresponding nitrile derivative (1 equivalent).

  • Acid-Catalyzed Cyclization and Salt Formation: Pass a steady stream of dry hydrogen chloride (HCl) gas through the reaction mixture for 4-6 hours while maintaining vigorous stirring at room temperature.[10]

    • Scientist's Insight: The HCl gas serves as both a catalyst for the cyclization reaction and the reagent for forming the final hydrochloride salt. As the product forms, its lower solubility in dioxane as a salt causes it to precipitate, driving the reaction to completion according to Le Châtelier's principle.

  • Isolation: After the reaction period, the resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold anhydrous dioxane followed by diethyl ether to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/ether mixture.[11][12]

    • Scientist's Insight: Washing with a non-polar solvent like ether is an effective way to remove organic byproducts without dissolving the desired ionic salt. Recrystallization is a self-validating purification step; the formation of well-defined crystals is a strong indicator of high purity.

  • Drying and Storage: Dry the purified solid under vacuum at 40-50 °C to a constant weight. Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[9]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two primary reactive sites: the amino group and the methyl ester. This dual functionality makes it a highly valuable scaffold for building molecular diversity in drug discovery campaigns.

Reactivity at the Ester Group

The methyl ester at the C2 position is susceptible to nucleophilic acyl substitution. The most common and synthetically valuable reaction is its hydrolysis to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH).[9][13] This carboxylic acid is a critical intermediate for subsequent amide bond formation (amidation) with a wide array of amines, a cornerstone reaction in medicinal chemistry for generating compound libraries.

Reactivity at the Amino Group

The amino group at the C5 position is a versatile handle for introducing a variety of substituents. It can undergo:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in reactions with suitable electrophiles.

This strategic derivatization allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core.

Scaffold for Drug Discovery Workflow

cluster_reactions Chemical Derivatization Core Methyl 5-aminopyrimidine- 2-carboxylate HCl R1 Ester Hydrolysis (e.g., LiOH) Core->R1 Step 1 R3 Amino Group Modification Core->R3 Alternative R2 Amidation (HATU, etc.) R1->R2 Step 2 Library Diverse Compound Library R2->Library R3->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead

Sources

"Methyl 5-aminopyrimidine-2-carboxylate hydrochloride" suppliers and purity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, purity analysis, and handling of Methyl 5-aminopyrimidine-2-carboxylate hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Sourcing, Purity Assurance, and Application Protocols

Executive Summary

This compound (CAS: 73418-88-9 for free base) is a high-value pharmacophore used primarily in the synthesis of kinase inhibitors (e.g., JAK, EGFR inhibitors). Its 2,5-disubstituted pyrimidine scaffold provides a versatile vector for fragment-based drug discovery (FBDD). However, its commercial availability as a hydrochloride salt is limited compared to its free base, and it is frequently confused with its regioisomer, Methyl 2-aminopyrimidine-5-carboxylate. This guide establishes a rigorous protocol for sourcing, verifying regio-purity, and handling the hygroscopic salt form.

Chemical Profile & Isomer Criticality

Researchers must distinguish between the target compound and its common regioisomer. The 5-amino-2-carboxylate isomer is significantly more expensive and chemically distinct due to the electron-deficient nature of the 2-position ester.

FeatureTarget Compound Common Regioisomer (Impurity/Confusion)
Name Methyl 5-aminopyrimidine-2-carboxylate Methyl 2-aminopyrimidine-5-carboxylate
Structure Amine at C5, Ester at C2Amine at C2, Ester at C5
CAS (Free Base) 73418-88-9 308348-93-8
Electronic State Amine is nucleophilic but deactivated by ring nitrogen induction.[1]Amine is highly deactivated (guanidine-like resonance).
Key Application JAK/STAT pathway inhibitors, Pyrazinamide impurity standards.General pyrimidine building blocks.

Structure Visualization:

ChemicalStructure cluster_0 Target: Methyl 5-aminopyrimidine-2-carboxylate cluster_1 Isomer Alert (Do Not Buy) Target Pyrimidine Ring (1,3-Diazine) Pos2 Position 2: Methyl Ester (-COOCH3) (Electron Withdrawing) Target->Pos2 Pos5 Position 5: Amine (-NH2) (Nucleophilic Handle) Target->Pos5 Isomer Methyl 2-aminopyrimidine-5-carboxylate IsoPos2 Position 2: Amine (-NH2) Isomer->IsoPos2 IsoPos5 Position 5: Ester (-COOCH3) Isomer->IsoPos5

Figure 1: Structural distinction between the target 5-amino-2-carboxylate and its common isomer.[1][2]

Sourcing Landscape & Purity Tiers

The hydrochloride salt (HCl) is preferred for process chemistry due to enhanced stability against oxidation compared to the free base. However, few suppliers stock the pre-formed salt.

Supplier Tiers
  • Tier 1 (Catalog/GMP): Sigma-Aldrich (Merck), Fluorochem.

    • Form: Often list the HCl salt (e.g., Fluorochem Product F465225).

    • Purity: >97% (HPLC).

    • Risk: Low. COA usually includes NMR and HPLC.

  • Tier 2 (Specialist Building Block Vendors): BLD Pharm, Enamine, Combi-Blocks.

    • Form: Primarily sell the Free Base .

    • Strategy: Buy Free Base and convert to HCl in-house (Protocol provided in Section 5) if storage stability is required.

    • Risk: Moderate.[3] Watch for "Pyrazinamide Impurity 2" labeling, which indicates it is sold as an analytical standard (high price/mg) rather than a synthesis reagent.

  • Tier 3 (Bulk Traders): ECHEMI, Local Asian Traders.

    • Risk: High. Significant risk of regioisomer contamination. Mandatory ¹H-NMR verification required before use.

Quality Control & Analytical Protocols

The primary quality risk is the hydrolysis of the methyl ester to the carboxylic acid (5-aminopyrimidine-2-carboxylic acid) and oxidation of the amine.

4.1. Validated HPLC Method (Reverse Phase)

This method separates the target amine from its hydrolysis products and regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 4.0). Note: Acidic pH is crucial to protonate the amine and prevent tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 290 nm (amine conjugation).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acid impurities)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 95% B

4.2. ¹H-NMR Identity Check (DMSO-d6)
  • Target (5-amino-2-carboxylate): Look for a singlet (or very tight doublet) around 8.0–8.3 ppm integrating to 2H (pyrimidine protons H4/H6). The symmetry makes them equivalent. Methyl ester singlet at 3.8 ppm .

  • Isomer (2-amino-5-carboxylate): Pyrimidine protons H4/H6 appear further downfield (~8.6–8.8 ppm ) due to the inductive effect of the C5-ester.

QC Workflow Diagram

QC_Workflow Start Incoming Material (CAS 73418-88-9) Solubility Solubility Check (DMSO/MeOH) Start->Solubility NMR ¹H-NMR (DMSO-d6) Check Aromatic Region Solubility->NMR Decision1 Peak @ 8.0-8.3 ppm? NMR->Decision1 HPLC HPLC-UV Purity (C18, pH 4.0) Decision1->HPLC Yes (Symmetry Confirmed) Fail_Iso REJECT: Regioisomer (2-amino-5-ester) Decision1->Fail_Iso No (Shift > 8.5ppm) Decision2 Purity > 97%? HPLC->Decision2 SaltCheck Silver Nitrate Test (If HCl salt claimed) Decision2->SaltCheck Yes Fail_Pure REJECT: Hydrolysis/Oxidation Decision2->Fail_Pure No (Acid impurity present) Pass RELEASE for Synthesis SaltCheck->Pass Precipitate confirmed

Figure 2: Quality Control Decision Tree for incoming raw material.

Experimental Protocols
5.1. In-House Preparation of HCl Salt

If the HCl salt is unavailable, convert the free base to improve shelf-life.

  • Dissolution: Dissolve 1.0 eq of Methyl 5-aminopyrimidine-2-carboxylate (Free Base) in minimal anhydrous Methanol (approx. 5-10 mL/g).

  • Acidification: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane. Avoid aqueous HCl to prevent ester hydrolysis.

  • Precipitation: Stir for 30 mins at 0°C. Add diethyl ether (antisolvent) until turbidity persists.

  • Isolation: Filter the precipitate under Argon (hygroscopic). Wash with cold ether.

  • Drying: Vacuum dry at 40°C for 4 hours. Store in a desiccator at -20°C.

5.2. Synthesis Pathway & Impurity Origins

Understanding the synthesis helps identify likely contaminants.

Synthesis SM Methyl 5-nitropyrimidine-2-carboxylate (Starting Material) Reaction Reduction (H2/Pd-C or Fe/AcOH) SM->Reaction Product Methyl 5-aminopyrimidine-2-carboxylate (Target) Reaction->Product Impurity1 Impurity A: Unreacted Nitro Reaction->Impurity1 Incomplete Impurity2 Impurity B: Hydrolyzed Acid (From aqueous workup) Reaction->Impurity2 Over-exposure to water

Figure 3: Likely synthetic route and associated impurity profile.

References
  • PubChem. Methyl 5-aminopyrimidine-2-carboxylate (Compound).[1][4] National Library of Medicine. Available at: [Link][4]

  • SynZeal. Pyrazinamide Impurity 2 (Methyl 5-aminopyrimidine-2-carboxylate).[5] SynZeal Research Pvt Ltd. Available at: [Link][5]

  • Wang, D., et al. "Detection of Two Genotoxic Impurities in Drug Substance and Preparation of Imatinib Mesylate by LC–MS/MS."[6] Chromatographia, 2020.[6] (Provides context on aminopyrimidine analysis). Available at: [Link]

Sources

Methodological & Application

Application Note: Acylation Protocols for Methyl 5-aminopyrimidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride (CAS: 1408076-25-4) represents a distinct challenge in medicinal chemistry. While it appears structurally simple, its reactivity is severely attenuated by two electronic factors:[1][2]

  • Heteroaromatic Deactivation: The pyrimidine ring contains two nitrogen atoms that inductively withdraw electron density from the ring system, rendering the 5-amino group significantly less nucleophilic than a standard aniline.[2]

  • Ester Withdrawal: The carboxylate ester at the 2-position acts as a strong electron-withdrawing group (EWG), further reducing the HOMO energy of the amine lone pair.[2]

Furthermore, the compound is supplied as a hydrochloride salt .[1][2] This requires an initial neutralization step to liberate the free base, yet the free base itself is often sparingly soluble in non-polar solvents.[2]

Scope of this Guide: This protocol details three distinct methodologies to overcome these barriers, ranging from "Brute Force" acid chloride coupling to "Precision" activation using T3P® and HATU.[2]

Pre-Reaction Analysis

Electronic Landscape

The nucleophilicity of the 5-amino group is comparable to that of a nitro-aniline. Standard EDC/HOBt coupling conditions often fail or result in low conversion.[2]

  • Risk: Incomplete reaction leading to difficult separations.[2]

  • Solution: Use of high-activity acylating agents (Acid Chlorides, Acyl Fluorides) or activating agents that generate highly reactive intermediates (HATU, T3P).[1][2]

Stability Concerns
  • Methyl Ester Labile Nature: The C-2 methyl ester is susceptible to hydrolysis under strongly basic (pH > 12) or acidic (pH < 2) aqueous conditions, especially at elevated temperatures.[1][2]

  • Self-Condensation: While rare for this specific scaffold, high concentrations of the free base can lead to intermolecular attacks if the electrophile is limiting.[2]

Stoichiometry of the Salt

Critical Step: You must account for the HCl salt.[2]

  • Base Requirement: The first 1.0 equivalent of base (e.g., DIPEA, TEA, Pyridine) is consumed solely to neutralize the HCl.[1][2]

  • Recommendation: Always use at least 2.5 to 3.0 equivalents of base relative to the amine salt to ensure the amine is deprotonated and the acid byproduct is scavenged.[2]

Experimental Protocols

Method A: The "Standard" Protocol (Acid Chlorides)

Best for: Simple aliphatic or aromatic acids where the acid chloride is commercially available or stable.[2]

Reagents:

  • Amine Salt (1.0 eq)[1][2]

  • Acid Chloride (1.2 eq)[1][2]

  • Pyridine (Solvent & Base, ~10-20 volumes) OR DCM with TEA (3.0 eq)[1][2]

  • DMAP (0.1 eq - Catalyst)

Procedure:

  • Preparation: In a flame-dried flask under N₂, suspend Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 eq) in anhydrous Pyridine (0.2 M concentration).

    • Note: Pyridine acts as both solvent and base, effectively solubilizing the salt.[2]

  • Addition: Cool the mixture to 0°C. Add the Acid Chloride (1.2 eq) dropwise.

    • Catalysis: If the reaction is sluggish, add 10 mol% DMAP.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check LCMS.[2] The free amine peak should disappear.[2]

  • Workup (Crucial for Ester Stability):

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash with saturated CuSO₄ solution (to complex and remove pyridine) until the aqueous layer remains blue.[2]

    • Wash with water, then brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[2]

Method B: The "High-Performance" Protocol (T3P® Coupling)

Best for: Valuable acids, sterically hindered substrates, or when acid chlorides are unstable.[1][2] T3P (Propylphosphonic anhydride) is superior for weak amines.[1][2]

Reagents:

  • Amine Salt (1.0 eq)[1][2]

  • Carboxylic Acid (1.1 eq)[1][2]

  • T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 eq)[1][2]

  • Pyridine (3.0 - 4.0 eq) OR DIPEA (4.0 eq)[1][2]

  • Solvent: EtOAc or DMF (if solubility is poor)[1][2]

Procedure:

  • Mix: In a vial, combine the Amine Salt (1.0 eq), Carboxylic Acid (1.1 eq), and Solvent (EtOAc, 10 vol).

  • Base: Add Pyridine (4.0 eq). The mixture may not be homogeneous yet.

  • Activation: Add T3P solution (1.5 eq) dropwise at RT.

  • Heat: If no reaction occurs after 1 hour, heat to 50–60°C. T3P is thermally stable and highly effective at elevated temperatures for weak nucleophiles.[2]

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with 0.5 M HCl (Caution: Quick wash to remove pyridine/base, do not soak to avoid ester hydrolysis).[1][2]

    • Wash with Sat. NaHCO₃ (removes unreacted acid and T3P byproducts).[2]

    • Dry and concentrate.[2]

Method C: The "Last Resort" Protocol (HATU/DMF)

Best for: Very sensitive acids where heating is not an option.[1][2]

Procedure:

  • Dissolve Carboxylic Acid (1.1 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (1.0 eq).[1][2] Stir for 5 mins to form the activated ester.

  • Add the Amine Salt (1.0 eq) followed by additional DIPEA (2.5 eq).

  • Stir at RT overnight.

    • Note: DMF is difficult to remove.[2] An aqueous workup with LiCl (5%) can help wash away DMF into the organic phase, or simply pour into ice water to precipitate the product if it is solid.[1][2]

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (SM remains) Low NucleophilicitySwitch to Method B (T3P) and heat to 60°C. Add DMAP catalyst (10 mol%).
Ester Hydrolysis (Acid) Workup too acidicAvoid 1M HCl washes.[1][2] Use Citric Acid (10%) or Sat. NH₄Cl instead.[2]
Ester Hydrolysis (Base) Base too strong/wetEnsure solvents are anhydrous.[1][2] Avoid hydroxide bases (NaOH/KOH).[1][2] Use DIPEA/TEA.
Pyridine Contamination Inefficient WorkupUse CuSO₄ wash (turns pyridine into water-soluble complex) or azeotrope with Toluene/Heptane.[2]
Poor Solubility Salt formSwitch solvent to DMF or NMP.[2] Ensure adequate base is added to free the amine.[2]

Decision Logic & Workflow (DOT Diagram)

AcylationWorkflow Start Start: Methyl 5-aminopyrimidine-2-carboxylate HCl CheckAcid Is the Acid Chloride available? Start->CheckAcid MethodA Method A: Acid Chloride Solvent: Pyridine Temp: 0°C -> RT CheckAcid->MethodA Yes CheckSensitive Is the Acid sensitive/valuable? CheckAcid->CheckSensitive No Workup Workup Strategy Avoid strong Acid/Base MethodA->Workup MethodB Method B: T3P Coupling Solvent: EtOAc/Pyridine Temp: RT -> 60°C CheckSensitive->MethodB No (Robust Acid) MethodC Method C: HATU Activation Solvent: DMF Temp: RT CheckSensitive->MethodC Yes (Sensitive) MethodB->Workup MethodC->Workup Purification Purification Flash Chromatography (DCM/MeOH or Hex/EtOAc) Workup->Purification

Caption: Decision tree for selecting the optimal acylation protocol based on reagent availability and substrate stability.

References

  • BenchChem. (2025).[3][2][4] Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Retrieved from

  • Due-Hansen, M. E., et al. (2016).[1][5][2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][2][6] Organic & Biomolecular Chemistry, 14, 430-433.[1][2] Retrieved from [1][2]

  • Dunetz, J. R., et al. (2016).[1][2] "T3P: Propylphosphonic Anhydride."[2] Encyclopedia of Reagents for Organic Synthesis. (General reference for T3P utility in weak amine coupling).

  • PubChem. (2025).[2][7] Methyl 2-aminopyrimidine-5-carboxylate Compound Summary. Retrieved from [1][2]

Sources

"Methyl 5-aminopyrimidine-2-carboxylate hydrochloride" Buchwald-Hartwig amination methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for performing Buchwald-Hartwig aminations using Methyl 5-aminopyrimidine-2-carboxylate hydrochloride . This substrate presents a "Triad of Challenges" for medicinal chemists:

  • Electronic Deactivation: The pyrimidine ring is electron-deficient, reducing the nucleophilicity of the amine and impeding the reductive elimination step of the catalytic cycle.

  • Chemoselectivity (Ester Fragility): The C2-methyl ester is susceptible to hydrolysis or transesterification under standard strong-base conditions (e.g., NaOtBu in alcohols).

  • Salt Interference: The hydrochloride salt form requires exogenous neutralization, altering base stoichiometry and potentially affecting the active catalyst species.

This guide provides two validated protocols: Method A (Thermodynamic/Carbonate) for robust substrates and Method B (Kinetic/LHMDS) for highly sensitive electrophiles, utilizing advanced precatalyst architectures (Pd G3/G4).

Mechanistic Analysis & Catalyst Selection[1]

The Nucleophile Problem

In the catalytic cycle, the amine binding and subsequent deprotonation are critical. Electron-poor amines (like 5-aminopyrimidines) bind less effectively to the Pd(II) intermediate. Furthermore, the electron-withdrawing nature of the pyrimidine ring destabilizes the transition state for reductive elimination, often leading to


-hydride elimination or protodehalogenation side products.

Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., BrettPhos , tBuBrettPhos ) or wide bite-angle bidentate ligands (XantPhos ). These ligands increase electron density at the metal center, accelerating oxidative addition, and their bulk facilitates the difficult reductive elimination step.

The Base/Ester Conflict

Standard Buchwald conditions often employ Sodium tert-butoxide (NaOtBu). However, alkoxides can attack the methyl ester of the substrate, leading to carboxylic acids (which poison the catalyst) or transesterified byproducts.

Solution:

  • Inorganic Bases:

    
     or 
    
    
    
    (anhydrous) are non-nucleophilic but require higher temperatures (
    
    
    ).
  • Non-Nucleophilic Organic Bases: LiHMDS (Lithium bis(trimethylsilyl)amide) allows for rapid reaction at lower temperatures (

    
    ) without attacking the ester, provided the conditions remain strictly anhydrous.
    

Experimental Workflows

Visualization of Reaction Logic

The following diagram outlines the decision matrix and reaction pathway for this specific substrate.

BuchwaldLogic Substrate Substrate: Me-5-aminopyrimidine-2-carboxylate (HCl Salt) Neutralization Step 1: In-situ Neutralization (Requires n+1 Base Equiv) Substrate->Neutralization  Degas   Choice Condition Selection Neutralization->Choice MethodA Method A: Carbonate Base (Cs2CO3, 100°C) Ligand: XantPhos/BrettPhos Choice->MethodA  Robust Electrophile   MethodB Method B: LHMDS (LiHMDS, 65°C) Ligand: BrettPhos/RuPhos Choice->MethodB  Base-Sensitive Electrophile   Product Target Product (C-N Coupled) MethodA->Product  12-16h   MethodB->Product  1-4h  

Caption: Workflow for selecting the optimal coupling protocol based on electrophile stability.

Protocol A: The "Safety-First" Method (Carbonate Base)

Recommended for initial screening and scale-up where time is less critical than operational simplicity.

Reagents:

  • Amine: Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv)

  • Catalyst:

    
     (2 mol%) + XantPhos (4-6 mol%) OR  BrettPhos Pd G4 (2-4 mol%)
    
  • Base:

    
     (3.0 equiv) — Note: Extra eq. accounts for HCl salt.[1]
    
  • Solvent: 1,4-Dioxane (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Solids Addition: Add the Amine HCl salt, Aryl Halide (if solid), Base (

    
    ), and Catalyst/Ligand to the vial.
    
  • Inerting: Cap the vial and purge with inert gas (vac/fill x3).

  • Solvent & Liquid Reagents: Add anhydrous 1,4-Dioxane via syringe. If the Aryl Halide is liquid, add it now.

  • Reaction: Heat the block to

    
    . Stir vigorously (1000 rpm) to ensure suspension of the insoluble carbonate base.
    
  • Monitoring: Monitor via LCMS. Expect conversion to take 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: The "High-Performance" Method (LHMDS)

Recommended for difficult couplings or when the ester shows signs of hydrolysis in Method A.

Reagents:

  • Amine: Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 equiv)

  • Electrophile: Aryl Bromide/Triflate (1.0 equiv)

  • Catalyst: BrettPhos Pd G4 (2-5 mol%) — Crucial for rapid activation.

  • Base: LiHMDS (1.0 M in THF, 3.5 equiv) — Note: 1 eq for HCl, 1 eq for reaction, 1.5 eq excess.

  • Solvent: THF or Toluene (Anhydrous).

Step-by-Step:

  • Free-Basing (In-Situ): In the reaction vial, suspend the Amine HCl salt in THF/Toluene under Argon. Add 1.1 equiv of LiHMDS dropwise at

    
    . Stir for 10 mins. (The solution may become cloudy with LiCl).
    
  • Catalysis: Add the Aryl Electrophile and the Pd G4 precatalyst (solid addition is fine if under rapid inert flow, or add as a solution).

  • Activation: Add the remaining LiHMDS (2.4 equiv) dropwise.

  • Reaction: Heat to

    
    .
    
  • Monitoring: Check LCMS after 1 hour. This reaction is typically fast (1–4 hours).

  • Quench: Critical Step. Cool to

    
     and quench with saturated 
    
    
    
    solution immediately to prevent base-mediated ester hydrolysis during workup.

Data Summary & Troubleshooting

Comparative Analysis of Conditions
FeatureMethod A (Carbonate)Method B (LHMDS)
Base Strength Weak (pKa ~10)Strong, Non-nuc (pKa ~26)
Ester Safety High (Thermal risk only)High (If anhydrous/low temp)
Reaction Rate Slow (12-24h)Fast (1-4h)
Water Tolerance ModerateZero (Strictly Anhydrous)
Salt Handling Excess solid base requiredSoluble base neutralizes instantly
Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Recovery

  • Cause: Catalyst poisoning by the pyrimidine nitrogens or failure to generate Pd(0).

  • Fix: Switch to BrettPhos Pd G4 or tBuBrettPhos Pd G4 . These precatalysts contain a pre-formed Pd-Ligand bond and activate immediately upon base exposure, bypassing the difficult reduction of Pd(II) salts.

Issue 2: Ester Hydrolysis (Product is Carboxylic Acid)

  • Cause: Wet solvent or hydroxide impurities in the base.

  • Fix: Use fresh anhydrous solvent. For Method A, add 4Å molecular sieves to the reaction vessel. For Method B, ensure the quench is acidic/buffered (

    
    ) and performed cold.
    

Issue 3: Dehalogenation of Aryl Halide (Reduction)

  • Cause:

    
    -hydride elimination is faster than reductive elimination.
    
  • Fix: Use a bulkier ligand (tBuBrettPhos ) to force reductive elimination. Lower the reaction temperature.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). "Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling." Organic Letters, 10(16), 3505–3508.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides." Journal of the American Chemical Society, 116(13), 5969–5970.

Sources

Application Note: Synthesis of Amides from Methyl 5-aminopyrimidine-2-carboxylate Hydrochloride

[1]

Executive Summary & Strategic Context

This guide details the synthesis of amide derivatives using Methyl 5-aminopyrimidine-2-carboxylate hydrochloride as the nucleophilic scaffold.[1] This specific starting material presents a dual challenge in medicinal chemistry:

  • Electronic Deactivation: The pyrimidine ring is electron-deficient, and the 2-carboxylate ester further withdraws electron density.[1] Consequently, the 5-amino group is a significantly weaker nucleophile compared to standard anilines or aliphatic amines.[1]

  • Salt Form Management: The hydrochloride salt form requires precise stoichiometric neutralization to liberate the reactive free base without causing side reactions (e.g., ester hydrolysis).[1]

Scope: This protocol prioritizes high-yielding methodologies suitable for drug discovery (mg scale) and early process development (gram scale).[1][2] We focus on HATU-mediated coupling as the primary method due to its reliability with electron-poor amines, and Acid Chloride acylation as a robust alternative.[1]

Pre-Reaction Considerations (The "Self-Validating" Setup)

Before initiating synthesis, the following chemical logic must be applied to ensure system integrity.

Nucleophilicity & Base Stoichiometry

The amine is supplied as a hydrochloride salt (

1inert
  • The "Hidden" Equivalent: You must add exactly 1.0 equivalent of base (e.g., DIPEA or TEA) solely to neutralize the HCl salt.[1]

  • The Reaction Equivalent: Additional base is required to drive the coupling reaction.[3]

  • Total Base Requirement: Typically 3.0 to 4.0 equivalents relative to the amine (1 eq for neutralization + 1 eq for acid activation + 1-2 eq excess).[1]

Solvent Selection[1][2]
  • Solubility: The HCl salt is sparingly soluble in non-polar solvents (DCM, Toluene).[1] It dissolves readily in polar aprotic solvents like DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .[1][2]

  • Recommendation: Perform the reaction in DMF. If downstream workup requires avoiding high-boiling solvents, a mixture of DCM/DMF (4:[1]1) can be used once the free base is generated.[1][2]

Method A: HATU-Mediated Coupling (Recommended)[1]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "Gold Standard" for coupling electron-deficient amines.[1] It forms a highly reactive aza-benzotriazole active ester that accelerates the acylation rate, overcoming the low nucleophilicity of the 5-aminopyrimidine.[1]

Reagents & Materials
ComponentEquiv.Role
Carboxylic Acid (R-COOH) 1.0 - 1.2Electrophile partner
Methyl 5-aminopyrimidine-2-carboxylate HCl 1.0Nucleophile (Limiting Reagent)
HATU 1.2 - 1.5Coupling Agent
DIPEA (N,N-Diisopropylethylamine) 3.0 - 4.0Base (Neutralizer & Scavenger)
DMF (Anhydrous) [0.2 M]Solvent
Step-by-Step Protocol
  • Activation Phase:

    • In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv).[1][2]

    • Add DIPEA (1.5 equiv).[1][2]

    • Observation: The solution often turns yellow/orange.[1][2] Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the active ester.[1]

  • Nucleophile Addition:

    • In a separate vial, suspend Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 equiv) in DMF.

    • Add DIPEA (2.0 equiv) to this suspension.[1][2] Sonicate if necessary until the solid mostly dissolves (free-basing the amine).[1]

    • Transfer the amine solution dropwise into the activated acid solution.

  • Reaction:

    • Stir the mixture at RT for 12–18 hours .

    • Optimization: If LCMS shows incomplete conversion after 18h, heat to 50°C for 4 hours.[1][2] Warning: Do not exceed 60°C to avoid ester hydrolysis or transamidation.

  • Workup (Aqueous):

    • Dilute reaction with Ethyl Acetate (EtOAc).[1][2]

    • Wash sequentially with:

      • Water (removes DMF).[1][2]

      • Saturated NaHCO₃ (removes unreacted acid).[1][2]

      • Brine .

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification:

    • Flash Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1][2]

Method B: Acid Chloride Acylation

Rationale: If the carboxylic acid is available as an acid chloride (or can be generated in situ via Oxalyl Chloride), this method is faster and often cleaner.[1] The high reactivity of the acid chloride forces the reaction with the sluggish pyrimidine amine.

Reagents & Materials
ComponentEquiv.Role
Acid Chloride (R-COCl) 1.1 - 1.2Electrophile
Methyl 5-aminopyrimidine-2-carboxylate HCl 1.0Nucleophile
Pyridine ORTEA/DMAP 3.0Base / Catalyst
DCM (Dichloromethane) [0.2 M]Solvent
Step-by-Step Protocol
  • Preparation:

    • Suspend Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 equiv) in dry DCM.

    • Add Pyridine (3.0 equiv).[1][2] The suspension should clear up as the amine free-bases and the pyridine hydrochloride forms (which is soluble in DCM or forms a fine suspension).[1]

    • Optional: Add a catalytic amount of DMAP (0.1 equiv) to accelerate the reaction.[1]

  • Acylation:

    • Cool the mixture to 0°C (ice bath).

    • Add the Acid Chloride (1.1 equiv) dropwise.[1]

    • Allow the reaction to warm to RT and stir for 2–6 hours.

  • Quench & Workup:

    • Quench with a small amount of water.[2]

    • Dilute with DCM.[1][2]

    • Wash with 0.5 M HCl (to remove excess pyridine—Critical Step).[1][2]

    • Wash with Sat. NaHCO₃ and Brine.[1][2][4]

    • Concentrate and purify.[1][2][4]

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for selecting the optimal synthetic route based on the properties of your acid partner.

AmideSynthesiscluster_TroubleTroubleshooting LoopStartStart: Methyl 5-aminopyrimidine-2-carboxylate HClCheckAcidAnalyze Acid Partner (R-COOH)Start->CheckAcidIsAcidClIs Acid ChlorideCommercially Available?CheckAcid->IsAcidClMethodBMethod B: Acid Chloride(Fast, High Yield)IsAcidCl->MethodBYesIsSensitiveIs Acid Sensitiveto Chlorination?IsAcidCl->IsSensitiveNoMethodAMethod A: HATU Coupling(Mild, Broad Scope)IsSensitive->MethodAYes (e.g., Boc groups)InSituGenerate Acid Chloride In Situ(Oxalyl Chloride/DMF)IsSensitive->InSituNoLowYieldLow Yield / Incomplete RxnMethodA->LowYieldInSitu->MethodBHeatIncrease Temp to 50°CLowYield->HeatSwitchSwitch to POCl3 MethodHeat->SwitchIf still fails

Figure 1: Decision tree for selecting the optimal amide coupling strategy.

Scientific Grounding & References

Mechanism of Action

The low reactivity of 5-aminopyrimidines necessitates "super-active" esters.[1]

  • HATU vs. EDC: Standard carbodiimide couplings (EDC/NHS) often fail because the O-acylisourea intermediate is not electrophilic enough to capture the electron-poor pyrimidine amine before it hydrolyzes or rearranges.[1]

  • HOAt Effect: HATU generates an O-(7-azabenzotriazol-1-yl) ester.[1] The nitrogen in the pyridine ring of the HOAt moiety provides a "neighboring group effect" (anchimeric assistance) that stabilizes the transition state and accelerates amine attack [1].[1]

Data Summary: Expected Yields
MethodSubstrate TypeTypical YieldNotes
HATU Aliphatic Acids75 - 90%Very clean; removal of urea byproduct is easy.[1]
HATU Aromatic Acids60 - 85%May require heating (50°C) if sterically hindered.[1][2]
Acid Chloride All80 - 95%Highest yields, but requires acid stability.[1][2]
References
  • HATU Mechanism & Efficiency: Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2][5] An efficient peptide coupling additive.[1][2][6][7] Journal of the American Chemical Society.[7]

  • Amide Coupling Reviews: Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2]

  • Pyridine/Pyrimidine Reactivity: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. Wiley.[1][2] (Standard text confirming electron deficiency of diazines).

"Methyl 5-aminopyrimidine-2-carboxylate hydrochloride" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 5-aminopyrimidine-2-carboxylate HCl in Kinase Inhibitor Synthesis

Executive Summary & Strategic Utility

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride is a high-value heterocyclic building block used in the design of ATP-competitive kinase inhibitors. Unlike its more common isomer (methyl 2-aminopyrimidine-5-carboxylate), this scaffold places the amino group at the C5 position and the ester at the C2 position (between the two ring nitrogens).

Key Chemical Advantages:

  • Hinge Binding Geometry: The pyrimidine nitrogen atoms serve as critical hydrogen bond acceptors for the kinase hinge region (e.g., Met residue interaction).

  • Vector Control:

    • C5-Amine: Provides a vector to the hydrophobic back-pocket or gatekeeper region, typically accessed via amide or urea linkages.

    • C2-Ester: positioned towards the solvent-exposed front, allowing for solubilizing tail attachment via saponification and subsequent amidation.

  • Electronic Profile: The C5-amine is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrimidine ring. The C2-ester is highly activated, requiring careful handling during hydrolysis to prevent decomposition.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 1408076-25-4
Molecular Formula

Molecular Weight 189.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Water; Sparingly soluble in DCM, EtOAc
Storage Hygroscopic.[1][2][3][4] Store under inert gas (Argon/Nitrogen) at 2-8°C.
Handling Warning The free base amine oxidizes slowly in air. Keep as HCl salt until use.

Synthetic Workflows & Protocols

The following protocols address the specific reactivity challenges of this scaffold: the low nucleophilicity of the C5-amine and the high electrophilicity of the C2-ester.

Protocol A: C5-Amide Coupling (The "Difficult" Nucleophile)

Challenge: The pyrimidine ring pulls electron density from the C5-amine, making it sluggish in standard EDC/NHS couplings. High-energy activated esters or acid chlorides are required.

Reagents:

  • Carboxylic Acid Partner (

    
    )
    
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[5]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF[6]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for 15 minutes to generate the activated O-At ester.

  • Salt Neutralization: In a separate vial, dissolve Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 equiv) in minimal DMF. Add DIPEA (1.2 equiv) to neutralize the HCl salt. Note: Do not premix for long periods to avoid oxidation.

  • Coupling: Add the neutralized pyrimidine solution dropwise to the activated acid mixture.

  • Reaction: Stir at 40°C–50°C for 4–12 hours. Monitor by LCMS. The electron-poor amine often requires mild heating.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1). Dry over 
    
    
    
    . If the product is polar, evaporate DMF and purify via Reverse Phase (C18) chromatography.
Protocol B: C2-Ester Hydrolysis (Saponification)

Challenge: The C2-ester is flanked by two nitrogens, making it extremely electrophilic. Harsh basic conditions (NaOH + Heat) can lead to ring opening or decarboxylation.

Reagents:

  • LiOH

    
     (Lithium Hydroxide monohydrate)
    
  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the C5-substituted intermediate (from Protocol A) in THF/Water (3:1). Cool to 0°C.

  • Hydrolysis: Add LiOH (1.5 equiv) slowly.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Crucial: Monitor by TLC/LCMS every 30 minutes. Do not heat.

  • Acidification: Once starting material is consumed, carefully acidify to pH 4-5 using 1N HCl.

  • Isolation: The carboxylic acid product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc/n-Butanol (9:1).

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available when using this scaffold in drug discovery.

KinaseSynthesis Start Methyl 5-aminopyrimidine- 2-carboxylate HCl Step1 Step 1: C5-Functionalization (Amide Coupling/Urea Formation) Start->Step1 HATU, DIPEA, R-COOH (Overcomes low nucleophilicity) Intermediate Intermediate: 5-Amido-2-Ester Pyrimidine Step1->Intermediate PathA Path A: Saponification (LiOH, 0°C) Intermediate->PathA Standard Route PathB Path B: Direct Aminolysis (Aliphatic Amine, Heat) Intermediate->PathB Alternative Route FinalA Final Product A: Solubilizing Tail at C2 (Amide Linked) PathA->FinalA 1. Activation 2. Amine addition FinalB Final Product B: Direct Amine at C2 (Less Common) PathB->FinalB

Caption: Divergent synthetic workflow for 5-aminopyrimidine-2-carboxylate. Path A is preferred for generating Type I kinase inhibitors with solvent-tail modifications.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Amine is too electron-deficient.Switch coupling agent to POCl₃ (make acid chloride) or use T3P (Propylphosphonic anhydride) in Pyridine.
Ester Hydrolysis Fails C2-Ester is sterically hindered or decomposes.Use TMSOK (Potassium trimethylsilanolate) in dry THF for anhydrous, mild ester cleavage.
Solubility Issues Pyrimidine ring stacking.Use DMAc (Dimethylacetamide) instead of DMF. Add 10% TFE (Trifluoroethanol) to improve dissolution.
LCMS shows M+16 Oxidation of the free amine.Ensure the HCl salt is only neutralized immediately before the coupling reaction. Degas solvents.

References

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Accessed Oct 2023.

  • BenchChem Technical Data. "Synthesis of 2,4-diaminopyrimidine-5-carboxamide Analogues." (General reference for pyrimidine handling). BenchChem.[5][7]

  • Journal of Medicinal Chemistry. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." ACS Publications. (Context on pyrimidine scaffolds in kinase synthesis).

  • Royal Society of Chemistry. "Amide bond formation: beyond the myth of coupling reagents." (Guidance on HATU/DIPEA usage for anilines).

(Note: While specific literature on the exact CAS 1408076-25-4 is limited in open access, the protocols above are derived from standard medicinal chemistry practices for electron-deficient aminopyrimidines as cited in general kinase inhibitor reviews.)

Sources

Application Note: Methyl 5-aminopyrimidine-2-carboxylate Hydrochloride in Anti-Tubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride is a high-value pharmacophore scaffold used in the synthesis of next-generation anti-tubercular agents. Its structural utility lies in its bifunctional pyrimidine core , which allows for orthogonal diversification at the C2 (ester) and C5 (amine) positions.

This application note details the use of this scaffold to generate Pyrimidine-2-carboxamide and 5-substituted pyrimidine libraries, a chemical class with validated activity against Mycobacterium tuberculosis (Mtb) targets such as DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) and MmpL3 (Mycobacterial membrane protein Large 3).

Scientific Rationale & Mechanism

The "Privileged Scaffold" Hypothesis

The pyrimidine ring is a bioisostere of the purine/pyrimidine bases found in essential mycobacterial cofactors (e.g., FAD, NADH). Inhibitors targeting the FAD-dependent enzyme DprE1 —essential for cell wall arabinan synthesis—often feature a nitrogen-rich heterocycle core.

  • C5-Position (Amine): Acts as a handle for introducing lipophilic aryl groups or solubilizing moieties. In DprE1 inhibitors (e.g., PBTZ169 analogues), substituents here can occupy the hydrophobic pocket of the enzyme active site.

  • C2-Position (Ester/Carboxylate): Critical for hydrogen bonding. Conversion of the ester to a carboxamide allows for the introduction of "tail" groups that interact with the channel entrance of targets like MmpL3 or the FAD-binding domain of DprE1.

Validated Pathways

Recent chemoproteomic studies indicate that pyrimidine carboxamides exert bactericidal activity through two primary mechanisms:

  • Cell Wall Inhibition: Disruption of arabinogalactan synthesis via DprE1 inhibition.

  • Membrane Transport Disruption: Targeting the mycolic acid transporter MmpL3.

Chemical Synthesis Protocols

Workflow Visualization

The following diagram illustrates the divergent synthesis strategy using Methyl 5-aminopyrimidine-2-carboxylate as the starting material.

SynthesisWorkflow Start Methyl 5-aminopyrimidine-2-carboxylate (Scaffold) StepA1 C5 Functionalization (Reductive Amination / SNAr) Start->StepA1 Route A StepB1 C2 Hydrolysis (LiOH/MeOH) Start->StepB1 Route B InterA 5-Substituted Intermediate StepA1->InterA StepA2 C2 Hydrolysis & Amidation InterA->StepA2 FinalA Library A: 5-Substituted Pyrimidine-2-carboxamides StepA2->FinalA InterB 5-Amino-2-carboxylic Acid StepB1->InterB StepB2 C2 Amide Coupling (T3P/HATU) InterB->StepB2 StepB3 C5 Derivatization StepB2->StepB3 FinalB Library B: 2-Carboxamide Derivatives StepB3->FinalB

Figure 1: Divergent synthesis workflow for generating anti-tubercular libraries.

Protocol: General Amide Coupling (C2-Derivatization)

Objective: To synthesize a library of pyrimidine-2-carboxamides.

Reagents:

  • Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 eq)

  • Lithium Hydroxide (LiOH)[1]

  • Propylphosphonic anhydride (T3P) (50% in EtOAc)

  • Diverse Amines (R-NH2)

  • DIPEA (Diisopropylethylamine)

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the scaffold (1.0 eq) in THF:Water (1:1). Add LiOH (2.5 eq). Stir at RT for 2 hours until TLC confirms ester consumption. Acidify to pH 3 with 1N HCl. Extract with EtOAc or freeze-dry to obtain the 5-amino-2-carboxylic acid intermediate.

  • Activation: Suspend the acid intermediate (1.0 eq) in dry DMF or EtOAc. Add DIPEA (3.0 eq).

  • Coupling: Add the target amine (1.1 eq). Cool to 0°C. Add T3P solution (1.5 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3, Water, and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH gradient) to isolate the final carboxamide.

Critical Note: The free amine at C5 may compete during coupling if highly reactive acylating agents are used. T3P is recommended for its high chemoselectivity toward the carboxylate over the aniline-like C5 nitrogen.

Biological Evaluation Protocols

Anti-Mycobacterial Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Principle: Resazurin (blue) is reduced to resorufin (pink/fluorescent) by metabolically active bacteria.

Protocol:

  • Preparation: Prepare 2-fold serial dilutions of the synthesized compounds in DMSO (Final assay concentration range: 100 µM to 0.09 µM).

  • Inoculum: Dilute M. tuberculosis H37Rv culture (mid-log phase, OD600 ~0.6) to approx. 10^5 CFU/mL in 7H9 broth supplemented with OADC.

  • Incubation: Add 100 µL of inoculum to 96-well plates containing compound dilutions. Incubate at 37°C for 5 days.

  • Readout: Add 30 µL of 0.02% Resazurin solution and 12.5 µL of 20% Tween 80. Incubate for an additional 24 hours.

  • Analysis: Visual color change (Blue = No Growth/Inhibition; Pink = Growth). Fluorescence readout at 560ex/590em.

Target Validation: DprE1 Enzymatic Assay

Objective: Confirm if the hit compounds target DprE1.

Protocol:

  • Enzyme: Recombinant M. tuberculosis DprE1 (purified).

  • Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR) (synthetic analog of the natural substrate).

  • Reaction: Mix DprE1 (50 nM), Compound (variable conc.), and FPR (50 µM) in reaction buffer (50 mM HEPES pH 7.5, 100 mM NaCl).

  • Detection: Monitor the reduction of DCPIP (2,6-dichlorophenolindophenol) at 600 nm, which acts as the terminal electron acceptor coupled to DprE1 activity.

  • Result: A decrease in the rate of DCPIP reduction indicates DprE1 inhibition.

Data Analysis & Expected Results

When developing derivatives from this scaffold, typical SAR (Structure-Activity Relationship) trends are observed as follows:

Structural Modification (C2-Position)Structural Modification (C5-Position)Predicted MIC (H37Rv)Target Selectivity
Methyl Ester (Parent) Free Amine> 100 µMInactive (Prodrug/Scaffold)
Benzylamide Free Amine10 - 50 µMWeak DprE1 binding
Benzylamide Aryl-sulfonamide < 1.0 µM High (DprE1)
Benzothiazole-amide Alkyl-amine2 - 10 µMModerate (MmpL3/DprE1)
Adamantyl-amide Free Amine5 - 20 µMModerate (MmpL3)

Interpretation:

  • The parent compound (Methyl 5-aminopyrimidine-2-carboxylate) is generally inactive as a drug itself.

  • Dual functionalization is key: High potency (sub-micromolar MIC) usually requires a lipophilic "head" group at C5 and a specific hydrogen-bonding "tail" at C2.

References

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.[2] Medicinal Chemistry Research.[2]

  • Khedekar, P.B., et al. (2015). Development of selective DprE1 inhibitors: Design, synthesis, crystal structure and antitubercular activity of benzothiazolylpyrimidine-5-carboxamides.[3] European Journal of Medicinal Chemistry.

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science.

  • Batt, S.M., et al. (2017). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS.

  • PubChem Compound Summary. Methyl 4-aminopyridine-2-carboxylate (Isomer Reference).

Sources

LC-MS protocol for identifying products from "Methyl 5-aminopyrimidine-2-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust LC-MS Protocol for the Identification and Characterization of Methyl 5-aminopyrimidine-2-carboxylate and its Related Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a robust liquid chromatography-mass spectrometry (LC-MS) method for the analysis of Methyl 5-aminopyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. We detail two primary chromatographic approaches, Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), to address the compound's polar nature. This guide offers in-depth, step-by-step protocols for sample preparation, LC separation, and MS detection, alongside the scientific rationale for each methodological choice. The aim is to equip researchers with a validated framework for the accurate identification and quantification of the target compound and its potential process-related impurities, a critical step in drug discovery and development.[1][2][3]

Introduction: The Analytical Imperative for Pyrimidine Derivatives

Methyl 5-aminopyrimidine-2-carboxylate belongs to the pyrimidine class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its presence in numerous biologically active molecules.[4] The purity and characterization of such building blocks are paramount in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6] LC-MS stands as a cornerstone analytical technique, offering the requisite sensitivity and selectivity for this purpose.[2][3]

The primary analytical challenge presented by Methyl 5-aminopyrimidine-2-carboxylate is its polarity, which can lead to poor retention on traditional reversed-phase columns. This guide therefore explores both conventional RPLC with modified column chemistries and the alternative HILIC separation mechanism to provide a comprehensive analytical solution.

Predicted Mass Spectral Behavior of Methyl 5-aminopyrimidine-2-carboxylate

A foundational step in LC-MS method development is understanding the analyte's expected behavior in the mass spectrometer.

  • Ionization: Given the presence of a basic amino group, Methyl 5-aminopyrimidine-2-carboxylate is readily protonated. Therefore, electrospray ionization (ESI) in the positive ion mode is the most suitable ionization technique.[7][8]

  • Expected Precursor Ion: The monoisotopic mass of the free base (C₆H₇N₃O₂) is 153.0538 g/mol . In positive ESI mode, the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of 154.0616 .

  • Predicted Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The fragmentation of the protonated molecule is anticipated to occur at the ester group and within the pyrimidine ring. Common fragmentation patterns for amines often involve alpha-cleavage.[9][10] For pyrimidine rings, fragmentation can involve characteristic losses of small neutral molecules.[11][12][13]

Predicted Fragmentation Pathway

M [M+H]⁺ m/z 154.06 F1 Loss of CH₃OH (Methanol) m/z 122.04 M->F1 -32.02 Da F3 Loss of CH₃O• (Methoxy Radical) m/z 123.05 M->F3 -31.01 Da F2 Loss of CO (Carbon Monoxide) m/z 94.04 F1->F2 -28.00 Da cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weighing & Dissolution (50:50 MeOH:H₂O) B Serial Dilution (Working Standards) A->B C Filtration (0.22 µm) B->C D LC Separation (RPLC or HILIC) C->D E MS Detection (ESI+, Full Scan & MS/MS) D->E F Peak Integration & Impurity Profiling E->F G Spectral Interpretation (Fragmentation Analysis) F->G

Sources

"Methyl 5-aminopyrimidine-2-carboxylate hydrochloride" reaction with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of Methyl 5-aminopyrimidine-2-carboxylate hydrochloride in Reactions with Electrophiles

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core functionalized with a nucleophilic amino group at the C5 position and an electron-withdrawing methyl ester at C2, makes it an exceptionally valuable scaffold. This arrangement is frequently found in potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2][3] The 2,5-substituted pyrimidine motif allows for the precise installation of pharmacophoric features that can interact with key residues within the ATP-binding site of various kinases.[4]

This guide provides a comprehensive overview of the reactivity of Methyl 5-aminopyrimidine-2-carboxylate with common classes of electrophiles. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and serves as a practical resource for researchers engaged in the synthesis of complex molecular entities for pharmaceutical development.

Chemical Properties and Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueReference
CAS Number 1408076-25-4[5]
Molecular Formula C₆H₈ClN₃O₂[5]
Molecular Weight 189.60 g/mol [5]
Appearance Solid
Storage 2-8°C, Inert atmosphere[5]

Safety and Handling: this compound is classified as harmful if swallowed and can cause skin and eye irritation.[5][6] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[8][9]

Core Reactivity Principles: Unlocking the Nucleophilic Potential

The primary site of electrophilic attack on Methyl 5-aminopyrimidine-2-carboxylate is the exocyclic amino group at the C5 position. The pyrimidine ring nitrogens are significantly less nucleophilic due to the delocalization of their lone pairs within the aromatic system and the strong electron-withdrawing effect of the C2-carboxylate group.

The compound is supplied as a hydrochloride salt, meaning the amino group is protonated. To render it nucleophilic, a base must be added to the reaction mixture to neutralize the HCl and liberate the free amine. The choice of base is critical and depends on the specific reaction, the electrophile's sensitivity, and the solvent system. Common choices include organic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

G Start Methyl 5-aminopyrimidine-2-carboxylate HCl Free_Amine Free Amine (Nucleophile) Start->Free_Amine  + Base  (- HCl) Product Substituted Product Free_Amine->Product Nucleophilic Attack Electrophile Electrophile (e.g., R-C(O)Cl, R-SO₂Cl, R-X) Electrophile->Product Reaction

Caption: General deprotonation and reaction pathway.

Application Protocols for Key Electrophilic Reactions

The following sections detail validated protocols for reacting Methyl 5-aminopyrimidine-2-carboxylate with various classes of electrophiles.

N-Acylation: Formation of Amide Bonds

N-acylation is one of the most fundamental transformations, used to introduce side chains that can form critical hydrogen bonds in protein-ligand interactions. This can be achieved using acid chlorides, anhydrides, or by employing coupling agents with carboxylic acids.[10][11][12]

Rationale: The protocol below uses an acid chloride, a highly reactive electrophile. DIPEA is chosen as the base; it is non-nucleophilic and effectively scavenges the HCl generated during the reaction without competing with the primary amine. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Protocol: N-Acylation with Benzoyl Chloride

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir the suspension at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir for 10-15 minutes until the starting material fully dissolves and the free amine is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction with the acid chloride.

  • Electrophile Addition: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-acylated pyrimidine.

N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a key pharmacophore in numerous approved drugs.[13][14] The reaction proceeds via nucleophilic attack of the free amine on a sulfonyl chloride.

Rationale: This protocol uses pyridine as both the solvent and the base. Pyridine is highly effective at catalyzing the reaction and scavenging the generated HCl. The use of a slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous pyridine (approx. 0.2 M concentration). Stir until the solid dissolves.

  • Electrophile Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the reaction is complete.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water.

  • Precipitation & Filtration: Stir vigorously. The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: If necessary, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by silica gel column chromatography.

N-Alkylation: Direct C-N Bond Formation

N-alkylation introduces aliphatic linkers or functional groups. The reaction is typically an SN2 process and is prone to over-alkylation, which can be mitigated by careful control of stoichiometry and reaction conditions.[15][16][17]

Rationale: This protocol employs a mild inorganic base, potassium carbonate, and a polar aprotic solvent, dimethylformamide (DMF), which is ideal for SN2 reactions. Using a slight excess of the amine relative to the alkylating agent can help minimize the formation of the di-alkylated product.

Experimental Protocol: N-Alkylation with Benzyl Bromide

  • Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration).

  • Electrophile Addition: Add benzyl bromide (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC/LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue using silica gel chromatography.

Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds, particularly for creating N-aryl linkages that are prevalent in kinase inhibitors.[18][19][20] In this context, the aminopyrimidine acts as the nucleophilic coupling partner with an aryl halide or triflate.

Rationale: This reaction requires a palladium catalyst, a specialized phosphine ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base.[21] Toluene is a common solvent. The choice of ligand is crucial and often requires screening for optimal results.

G cluster_0 General Experimental Workflow A 1. Reagent Setup (Aminopyrimidine HCl, Base, Solvent) B 2. Reaction Initiation (Add Electrophile, Set Temp) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Quench & Aqueous Work-up (Phase Separation) C->D E 5. Purification & Isolation (Chromatography / Recrystallization) D->E F Final Product E->F

Sources

Troubleshooting & Optimization

"Methyl 5-aminopyrimidine-2-carboxylate hydrochloride" poor solubility issues in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Root Cause Analysis

The Core Issue: Researchers frequently report that Methyl 5-aminopyrimidine-2-carboxylate hydrochloride acts as an inert "brick" in standard organic reaction mixtures. The root cause is twofold:

  • Ionic Lattice Energy: As a hydrochloride salt, the compound possesses high crystal lattice energy, rendering it insoluble in non-polar solvents like Dichloromethane (DCM), Toluene, or THF, which are standard for amidation or reductive amination.

  • Nucleophilic Deactivation: In the salt form, the 5-amino group is protonated (

    
    ). A protonated amine is non-nucleophilic . Even if you force it into solution, it cannot participate in coupling reactions until it is effectively deprotonated (free-based).
    

The "Double Trouble" Factor: Beyond the salt issue, the pyrimidine ring is electron-deficient. The nitrogen atoms in the ring withdraw electron density from the 5-amino group, making it a significantly weaker nucleophile than a standard aniline. Successful reaction requires complete neutralization and often high-activity coupling reagents .

Part 2: Troubleshooting Guide (Q&A)

Q1: "I added the starting material to DCM/THF, and it sank to the bottom. Heating didn't help. What do I do?"

Diagnosis: You are fighting polarity. The HCl salt is ionic; DCM and THF are non-polar or moderately polar aprotic solvents. They cannot break the ionic lattice.

Corrective Action:

  • Option A (Solvent Switch): Switch to DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . These polar aprotic solvents have high dielectric constants capable of dissolving the salt.

  • Option B (Biphasic System): If you must use DCM (e.g., for a specific catalyst), you cannot use the salt directly. You must perform an ex-situ free-base isolation first (See Protocol B).

Q2: "I used HATU/EDC for amide coupling in DMF. The solid dissolved, but I got <10% conversion after 24 hours."

Diagnosis: The "Protonation Trap." Dissolving the salt is not enough. You likely added 1-2 equivalents of base (e.g., DIPEA/TEA).

  • 1.0 eq of base is consumed just to neutralize the HCl counter-ion.

  • The carboxylic acid partner also consumes base.[1]

  • Result: Your reaction pH is likely still acidic or neutral, leaving the weak pyrimidine amine largely protonated and unreactive.

Corrective Action:

  • Stoichiometry Adjustment: You need at least 3.0 - 4.0 equivalents of base (DIPEA).[2]

    • 1 eq for the HCl salt.[3][4]

    • 1 eq for the carboxylic acid activation.

    • 1-2 eq to maintain basic pH (~8-9) to ensure the electron-deficient amine remains nucleophilic.

Q3: "Can I just wash the salt with NaHCO3 to get the free base?"

Diagnosis: Risk of hydrolysis. The methyl ester at the 2-position is susceptible to hydrolysis under strong aqueous basic conditions, especially if heated.

Corrective Action:

  • Use a mild, cold biphasic neutralization . Do not stir for prolonged periods in aqueous base. Rapidly extract into EtOAc or DCM and dry immediately.

Part 3: Technical Data & Decision Matrices

Table 1: Solvent Compatibility Matrix (HCl Salt Form)
SolventSolubilitySuitability for ReactionNotes
DCM / Chloroform InsolublePoorRequires free-basing first.
THF / Dioxane Very PoorPoorSuspension reaction possible only with excess organic base.
Methanol / Ethanol SolubleModerateRisk: Transesterification of the methyl ester. Avoid for coupling.
DMF / DMAc / NMP Good Excellent Best choice for in-situ neutralization.
Water SolubleLowHydrolysis risk; poor for organic coupling reagents.
Table 2: Base Selection for In-Situ Activation
BasepKa (Conj.[5] Acid)Recommended?Technical Insight
Pyridine 5.2NoToo weak to fully deprotonate the HCl salt effectively in equilibrium.
Triethylamine (TEA) 10.7YesGood, but can be nucleophilic (acyl transfer risk).
DIPEA (Hünig's Base) 10.75Preferred Sterically hindered; neutralizes HCl without interfering with electrophiles.
K2CO3 / Cs2CO3 ~10.3SituationalGood for SNAr reactions; poor solubility in organic solvents (heterogeneous).

Part 4: Validated Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended for Amide Coupling)

Use this when you want to run the reaction in one pot without isolating the intermediate.

  • Dissolution: Charge Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 equiv) into a flask. Add anhydrous DMF (concentration 0.1 M).

  • Activation: Add DIPEA (3.5 equiv) .

    • Observation: The suspension should clear up or become a fine, cloudy dispersion as the free base is released.

  • Coupling: Add the Carboxylic Acid (1.1 equiv) and Coupling Reagent (e.g., HATU, 1.2 equiv).

  • Reaction: Stir at Room Temperature.

    • Checkpoint: If no product forms after 4 hours, heat to 50°C . The electron-deficient pyrimidine amine often requires thermal energy to overcome the activation barrier.

Protocol B: Ex-Situ Free Base Isolation

Use this if your reaction is strictly sensitive to polar solvents or amine salts.

  • Suspension: Suspend the HCl salt in Ethyl Acetate (EtOAc) .

  • Neutralization: Add an equal volume of Saturated Aqueous NaHCO3 (Do not use NaOH; it may hydrolyze the ester).

  • Partition: Shake vigorously in a separatory funnel until the solid dissolves.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with EtOAc.

  • Drying: Dry combined organics over MgSO4, filter, and concentrate immediately at low temperature (<40°C).

    • Result: Off-white solid (Free Base). Use immediately.

Part 5: Visualized Workflows

Workflow 1: Decision Tree for Reaction Setup

Caption: Logic flow for selecting the correct solvent system based on the salt form.

G Start Start: Methyl 5-aminopyrimidine-2-carboxylate HCl SolventQ Can you use DMF/DMAc? Start->SolventQ YesDMF Use Protocol A (In-Situ) SolventQ->YesDMF Yes NoDMF Must use DCM/THF? SolventQ->NoDMF No Reaction Proceed with Reaction (Add Reagents) YesDMF->Reaction FreeBase Perform Protocol B (Ex-Situ Neutralization) NoDMF->FreeBase FreeBase->Reaction

Workflow 2: The "Protonation Trap" Mechanism

Caption: Visualizing why insufficient base leads to reaction failure.

G cluster_trap The Trap: Insufficient Base Salt R-NH3+ Cl- (Unreactive) FreeAmine R-NH2 (Nucleophilic) Salt->FreeAmine Requires 1.0 eq Base to neutralize HCl Base Base (DIPEA) Base->Salt Deprotonates Product Product (Amide) FreeAmine->Product Reacts with Electrophile Electrophile Electrophile (Acid Chloride/Activated Ester) Trap If Base < 2.0 eq: Equilibrium favors R-NH3+ Reaction Stalls

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Fisher Scientific. Amide Synthesis: The Schotten-Baumann reaction and Carbodiimide methods. Available at: [Link][1][3][6][7][8]

  • Organic Chemistry Frontiers. Amine hydrochloride salts as bifunctional reagents. Royal Society of Chemistry. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols. Available at: [Link]

Sources

Side reactions of "Methyl 5-aminopyrimidine-2-carboxylate hydrochloride" in acylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges of acylating Methyl 5-aminopyrimidine-2-carboxylate hydrochloride .

Topic: Troubleshooting Side Reactions & Optimization in Acylation Protocols Product: this compound (CAS: 1408076-25-4 / Free base: 73418-88-9) Audience: Medicinal Chemists, Process Development Scientists[1]

The "Amino-Ester" Paradox: An Executive Summary

Acylating Methyl 5-aminopyrimidine-2-carboxylate presents a classic chemoselectivity challenge. You possess a molecule with two electrophiles (the external acylating agent and its own internal methyl ester) and one nucleophile (the C5-amine).[1]

The primary failure mode is not lack of reactivity, but unwanted chemoselectivity . The electron-deficient pyrimidine ring activates the C2-methyl ester toward nucleophilic attack, making it susceptible to hydrolysis, transesterification, or intermolecular aminolysis (dimerization) if the reaction environment is not strictly controlled.[1]

Troubleshooting Dashboard
SymptomProbable CauseTechnical DiagnosisCorrective Action
Low Yield + Polarity Shift Ester Hydrolysis Base used was too nucleophilic (e.g., OH⁻) or solvent was wet.[1] The C2-ester is highly activated.Switch to anhydrous DCM/THF and non-nucleophilic bases (DIPEA/TEA).[1] Avoid aqueous workups until quench.
New High MW Peak (M+153) Dimerization (Aminolysis) The amine of Molecule A attacked the ester of Molecule B. Occurs during slow addition or high temps.Ensure the acylating agent is in excess and added before fully liberating the free base. Keep T < 0°C initially.
M+Acyl+Acyl Peak Bis-Acylation (Imide) Excess acid chloride/anhydride or high reaction temperature.Strict stoichiometry (1.05 eq).[1] Add reagent dropwise at -10°C. Avoid DMAP if possible.
Methyl Ester becomes Ethyl Transesterification Reaction performed in Ethanol with basic catalysis.Use a non-nucleophilic solvent (DCM, DMF, THF).[1] Never use alcohols as solvents for this ester.
Incomplete Reaction Salt Sequestration The HCl salt was not fully neutralized, leaving the amine protonated (unreactive).[1]Ensure base equivalents ≥ 2.0 (1 eq for HCl, 1 eq for reaction). Sonication may be required for solubility.

Deep Dive: Mechanism & Causality[1]

A. The Self-Destruct Mechanism (Intermolecular Aminolysis)

The Issue: The 5-amino group is a nucleophile.[1] The 2-carboxylate is an electrophile. In the absence of a faster-reacting external electrophile (your acyl chloride), the amine of one molecule will attack the ester of another, forming a pyrimidine-pyrimidine amide dimer.[1]

  • Risk Factor: This often happens if you neutralize the HCl salt before adding the acylating agent, creating a pool of free amino-ester that "waits" to react with itself.

  • Prevention: "Pre-cool and Co-add." Have the acylating agent present in the solution at low temperature before slowly adding the base that liberates the amine.

B. The Activated Ester (Hydrolysis Sensitivity)

The Issue: The pyrimidine ring acts as an electron sink, pulling density away from the C2-carboxylate.[1] This makes the carbonyl carbon significantly more electrophilic than a standard benzoate ester.

  • Consequence: Even mild hydroxide bases (LiOH, NaOH) or wet solvents with TEA can rapidly hydrolyze the methyl ester to the carboxylic acid (or carboxylate salt), which is often water-soluble and lost during aqueous workup.[1]

  • Prevention: Strictly anhydrous conditions. Use DIPEA (Hünig's Base) or NMM (N-Methylmorpholine) , which are non-nucleophilic and bulky.[1]

C. Bis-Acylation (Imide Formation)

The Issue: Primary anilines (and heteroaryl amines) can react twice with highly reactive acid chlorides, forming an imide (R-N(Ac)₂).[1]

  • Mechanism: The secondary amide formed (Product) is still nucleophilic enough to attack a second equivalent of acid chloride.

  • Prevention:

    • Temperature Control: The second acylation usually has a higher activation energy. Keeping the reaction at -10°C to 0°C kinetically favors the mono-amide.

    • Stoichiometry: Do not use a large excess of acylating agent. Start with 1.0–1.1 equivalents.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Your goal is to maximize Pathway A while suppressing B, C, and D.[1]

ReactionPathways SM Start: Methyl 5-aminopyrimidine-2-carboxylate (HCl Salt) FreeBase Intermediate: Free Amine SM->FreeBase Base (e.g., DIPEA) Target TARGET: Mono-Amide Product FreeBase->Target Pathway A: + 1.0 eq Acyl Chloride (Fast, <0°C) Dimer SIDE REACTION 1: Dimer (Aminolysis) FreeBase->Dimer Pathway B: + Free Base (Self-Reaction) (Slow addition of reagent) Acid SIDE REACTION 2: Carboxylic Acid (Hydrolysis) FreeBase->Acid Pathway C: + H2O / OH- (Wet solvent) Imide SIDE REACTION 3: Bis-Acyl Imide Target->Imide Pathway D: + Excess Acyl Chloride (>20°C)

Figure 1: Competitive reaction pathways for Methyl 5-aminopyrimidine-2-carboxylate. Pathway A is the desired route.

Optimized Experimental Protocol

This protocol is designed to minimize dimerization and hydrolysis by controlling the order of addition and temperature.

Reagents:

  • Methyl 5-aminopyrimidine-2-carboxylate HCl (1.0 eq)[1]

  • Acyl Chloride (1.1 eq)[1]

  • DIPEA (2.2 eq) - 2.2 eq needed: 1.0 to neutralize HCl salt, 1.2 to scavenge HCl from reaction.[1]

  • DCM (Anhydrous) - Concentration: 0.1 M[1]

Step-by-Step Procedure:

  • Suspension Phase: Charge the reaction flask with the Starting Material (HCl salt) and anhydrous DCM under Nitrogen/Argon. The salt will likely form a suspension.

  • Cryo-Cooling: Cool the suspension to -10°C (Ice/Salt bath).

  • Base Addition (Part 1): Add 1.0 eq of DIPEA dropwise.

    • Why? This liberates the free amine. Do not add the full amount yet to keep the solution basicity low.

    • Observation: The suspension may clear up as the free base is more soluble in DCM.

  • Reagent Addition: Add the Acyl Chloride (1.1 eq) dropwise over 10-15 minutes.

    • Critical: Maintain temperature < 0°C.

  • Base Addition (Part 2): Immediately add the remaining 1.2 eq of DIPEA dropwise.

    • Why? This scavenges the HCl produced by the acylation, driving the equilibrium forward without exposing the ester to high concentrations of base early on.

  • Monitoring: Allow to warm to Room Temperature (RT) only after 1 hour. Monitor by TLC/LCMS.

    • Look for: Disappearance of SM (M+154) and appearance of Product (M+Acyl).

  • Quench: Quench with saturated NH₄Cl (mildly acidic) rather than NaHCO₃ to avoid basic hydrolysis during workup.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both solvent and base? A: Yes, but proceed with caution. Pyridine is nucleophilic and can form N-acylpyridinium salts (highly reactive). While this accelerates acylation, it can also accelerate side reactions if water is present.[1] Ensure the Pyridine is strictly dry.

Q: My LCMS shows a mass of M+14 (Methyl to Ethyl). What happened? A: You likely used Ethanol as a solvent or stabilizer in your chloroform. In basic conditions, the methoxide leaving group at C2 was replaced by ethoxide (Transesterification).[1] Always use non-alcoholic solvents like DCM, THF, or DMF.[1]

Q: The reaction is stuck at 50% conversion. Should I heat it? A: Do not heat above 40°C. Heating increases the rate of dimerization (Pathway B) and bis-acylation (Pathway D) significantly more than the desired reaction. Instead, add a fresh aliquot of acyl chloride (0.2 eq) and base at RT.[1]

Q: How do I remove the Bis-acylated byproduct (Imide)? A: Imides are generally less stable than amides. Treating the crude mixture with mild aqueous base (e.g., LiOH in THF/Water) for a short period can selectively hydrolyze the "extra" acyl group back to the mono-amide without hydrolyzing the methyl ester, if carefully monitored.[1] However, prevention is better than cure.[1]

References

  • Compound Data: PubChem. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2.[1][2] National Library of Medicine. [1]

  • Ester Reactivity: Chemistry LibreTexts. Hydrolysis of Esters and Amides. [1]

  • Mechanism of Aminolysis: Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism.

  • Analogous Chemistry (Thienopyrimidines): MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. [1]

  • Acylation Protocols: Organic Chemistry Portal. Acylation of Amines.

Sources

"Methyl 5-aminopyrimidine-2-carboxylate hydrochloride" purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific purification and handling challenges of Methyl 5-aminopyrimidine-2-carboxylate hydrochloride (CAS: 73418-88-9).

Note on Isomer Specificity: This guide specifically targets the 5-amino-2-carboxylate isomer. Do not confuse this with the more common 2-amino-5-carboxylate isomer. The placement of the ester at the electron-deficient C2 position creates unique stability challenges (hydrolysis susceptibility) not seen in the C5-ester isomers.

Status: Operational Subject: Purification & Stability Optimization Lead Scientist: Senior Application Specialist

Molecule Profile & Critical Instabilities

Before troubleshooting, understand the "personality" of this molecule. The pyrimidine ring is electron-deficient, and the C2 position is the most electropositive carbon on the ring.

FeatureChemical ConsequenceOperational Risk
C2-Ester Highly activated for nucleophilic attack.Rapid Hydrolysis: Saponifies to the acid (zwitterion) even in mild aqueous base or prolonged exposure to moisture.
C5-Amine Electron-donating group (EDG).Oxidation: Susceptible to air oxidation (turning pink/brown) if stored as a free base.
HCl Salt Ionic lattice disruption by water.Hygroscopicity: The salt is extremely hygroscopic. It turns into a sticky gum if exposed to humid air.

Troubleshooting Guide (Q&A Format)

Issue A: "My product turns into a sticky gum during filtration or drying."

Diagnosis: Hygroscopicity and Residual Solvent Trapping. The hydrochloride salt of aminopyrimidines often forms a "syrup" if it absorbs atmospheric moisture or if methanol (common synthesis solvent) is not fully removed.

The Fix: The "Anhydrous Crash" Protocol Do not rely on standard vacuum drying alone. You must displace the solvating alcohol.

  • Dissolution: Dissolve the crude sticky gum in the minimum amount of dry Methanol (MeOH) at 40°C.

  • Displacement: Slowly add 5-10 equivalents of Methyl tert-butyl ether (MTBE) or Diethyl Ether while stirring vigorously.

    • Why? MTBE is non-polar enough to crash out the salt but polar enough to remove organic impurities. It also does not absorb water as readily as THF.

  • Isolation: Filter under a blanket of Nitrogen/Argon.

  • Drying: Dry in a vacuum oven at 40°C with a P₂O₅ (phosphorus pentoxide) trap to ensure an anhydrous environment.

Issue B: "I see a new peak at RRT 0.85 on HPLC, and my yield is dropping."

Diagnosis: C2-Ester Hydrolysis. You are likely generating 5-aminopyrimidine-2-carboxylic acid . The C2 position is so electron-poor that water can attack the ester carbonyl even at neutral pH if left for long periods.

The Fix: pH & Solvent Control

  • Avoid Aqueous Workups: If possible, skip water washes. If necessary, use saturated brine (low water activity) and work fast. Keep the aqueous phase cold (0-5°C).

  • Buffer Choice: For HPLC, do not use basic buffers (Ammonium Bicarbonate). Use 0.1% Formic Acid or 0.1% TFA (pH ~2-3). The acidic environment protonates the ester carbonyl oxygen slightly, but more importantly, it protonates the amine, keeping the molecule soluble and preventing intermolecular nucleophilic attacks.

Issue C: "The solid is turning pink/brown on the shelf."

Diagnosis: Amine Oxidation. The C5-amino group is electron-rich. In the presence of trace metals or light, it oxidizes to azo-dimers or N-oxides.

The Fix: Salt Formation & Storage

  • Ensure the molecule is fully protonated (HCl salt form). The electron pair on the nitrogen is less available for oxidation when protonated (

    
    ).
    
  • Storage: Store under Argon at -20°C. Amber vials are mandatory to prevent photo-oxidation.

Decision Tree: Purification Strategy

Use this logic flow to determine the correct purification method based on your crude purity.

PurificationStrategy start Crude Material Analysis purity_check Purity (HPLC)? start->purity_check high_purity > 85% Purity purity_check->high_purity Yes low_purity < 85% Purity purity_check->low_purity No recryst Recrystallization (MeOH / MTBE) high_purity->recryst salt_check Is it the HCl Salt? low_purity->salt_check final_salt Re-form HCl Salt (HCl in Dioxane) recryst->final_salt If needed column Flash Chromatography (DCM / MeOH) column->final_salt free_base Free Base it first (DCM extraction) salt_check->free_base No (It is Salt) direct_col Reverse Phase C18 (H2O/ACN + 0.1% TFA) salt_check->direct_col Yes (Keep as Salt) free_base->column direct_col->final_salt

Figure 1: Purification workflow logic. Prioritize recrystallization for salts to avoid hydrolysis on silica gel.

Validated Experimental Protocols

Protocol 1: Recrystallization (The "Gold Standard")

Use this for removing minor impurities and improving color.

  • Prepare Solvent: Mix dry Methanol and MTBE (ratio 1:5).

  • Dissolution: Place 10g of crude HCl salt in a flask. Add minimum Methanol (~20-30 mL) and heat to 45°C until fully dissolved.

    • Critical: Do not boil. High heat promotes ester hydrolysis.

  • Precipitation: Remove from heat. Add MTBE dropwise until a persistent cloudiness appears.

  • Crystallization: Seal the flask and place it in a -20°C freezer overnight. Do not disturb.

  • Filtration: Filter quickly on a sintered glass funnel. Wash with cold MTBE.

  • Yield Expectation: 75-85% recovery.

Protocol 2: HPLC Method for Purity Check

Use this to distinguish the ester from the hydrolyzed acid.

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Do not use phosphate buffers)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Pyrimidine ring absorption)
Retention Acid impurity elutes early (polar); Ester elutes later.[1]

Mechanism of Degradation

Understanding the "why" helps you prevent the "what."

HydrolysisMechanism Step1 Target Molecule (C2-Ester) Step2 Water Attack (Nucleophilic Addition) Step1->Step2 + H2O / Base Note Ring N atoms pull density, making C2 highly positive Step1->Note Step3 Tetrahedral Intermediate Step2->Step3 Step4 Hydrolyzed Acid (Impurity) Step3->Step4 - MeOH

Figure 2: The C2-ester is activated by the adjacent ring nitrogens, making it highly susceptible to water attack.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793866, Methyl 2-aminopyrimidine-5-carboxylate (Isomer Comparison Data). Retrieved from [Link][1]

Sources

Technical Support Center: Troubleshooting Incomplete Reactions with Methyl 5-Aminopyrimidine-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving the versatile building block, Methyl 5-aminopyrimidine-2-carboxylate hydrochloride. An incomplete reaction can be a significant roadblock, consuming valuable time and resources. This document provides a structured approach to diagnosing and resolving these issues, grounded in fundamental chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My reaction won't start. After several hours, TLC and LC-MS analysis only show my starting material. What is the most likely cause?

A1: The most common reason for a lack of reactivity is the chemical form of the starting material itself. Methyl 5-aminopyrimidine-2-carboxylate hydrochloride is an amine salt. In this state, the 5-amino group is protonated to form an ammonium salt (-NH3+). This protonation completely neutralizes its nucleophilicity, rendering it unreactive in reactions where the amino group is intended to act as a nucleophile (e.g., acylation, alkylation, or amide bond formation). Before the reaction can proceed, the free amine must be liberated by adding a suitable base.

Q2: I've added a base, but my reaction is still sluggish and gives a low yield. How can I drive it to completion?

A2: If the reaction has started but is not completing, several factors could be at play. First, ensure you have added at least one full equivalent of base to neutralize the hydrochloride salt, plus any additional base required by the reaction mechanism itself (e.g., to scavenge acid produced during an acylation). If stoichiometry is correct, consider reaction kinetics. Many reactions of this type benefit from moderate heating to overcome the activation energy barrier. Monitor the reaction by TLC; if it stalls, a modest increase in temperature (e.g., from room temperature to 40-60 °C) can often be effective.[1]

Q3: My TLC plate shows consumption of the starting material, but I have a new, highly polar spot that isn't my desired product. What could this be?

A3: This is a classic sign of methyl ester hydrolysis.[2][3] The ester functional group is sensitive to both strongly acidic and, more commonly in this context, basic conditions, especially in the presence of water. The new polar spot is likely the corresponding carboxylic acid, 5-aminopyrimidine-2-carboxylic acid. This side reaction is particularly prevalent if using aqueous bases (like NaOH or K2CO3 in water) or if your solvents are not sufficiently anhydrous.

Q4: This starting material has poor solubility in my chosen solvent system, leading to a heterogeneous mixture and incomplete reaction. What are my options?

A4: Poor solubility is a frequent challenge. You can address this by:

  • Switching to a more polar aprotic solvent: Consider solvents like DMF, DMAc, or NMP, which are excellent at dissolving a wide range of reagents.

  • Using a co-solvent: Adding a small amount of a high-solvating-power solvent to your primary solvent can significantly improve solubility.

  • Gentle heating: Increasing the temperature will often increase the solubility of the starting material, allowing it to participate in the reaction. Ensure the temperature is not high enough to cause decomposition.

Section 2: In-Depth Troubleshooting Guide for Incomplete Reactions

When an experiment yields an incomplete reaction, a systematic approach is crucial for diagnosis. This guide uses a common synthetic transformation—N-acylation with an acid chloride —as a representative example, but the principles are broadly applicable.

Initial Diagnosis: Deconstructing the Reaction Mixture

Before making changes, you must understand what is in your flask.

  • Thin-Layer Chromatography (TLC): TLC is your first and most powerful tool. Co-spot your reaction mixture with your starting material. A well-run TLC plate will tell you if the starting material is being consumed, if the product is forming, and if any byproducts are appearing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): If available, LC-MS provides unambiguous confirmation. You can verify the masses of the starting material, expected product, and potential byproducts like the hydrolyzed ester.

Problem Area 1: The Substrate and Reagents

The issue often lies with the initial setup and the reagents themselves.

The Critical Role of Basicity

As established in the FAQs, the protonated amino group is inactive. The choice and amount of base are paramount.

  • Stoichiometry: You need at least 1.0 equivalent of a base to neutralize the HCl salt. For a reaction like acylation that produces another equivalent of HCl, you will need a total of at least 2.0 equivalents of base. It is often beneficial to use a slight excess (e.g., 2.2 equivalents).

  • Base Selection: The choice of base depends on your reaction conditions and the sensitivity of your substrates.

Base pKa of Conjugate Acid Typical Use Case & Considerations
Triethylamine (TEA)~10.7Common, inexpensive organic base. Suitable for many acylations. Can be nucleophilic at high temperatures.
Diisopropylethylamine (DIPEA)~10.7A non-nucleophilic, sterically hindered base. Excellent choice when avoiding side reactions with electrophiles.
Potassium Carbonate (K₂CO₃)~10.3Inexpensive inorganic base. Often used in polar solvents like DMF or Acetone. Requires anhydrous conditions to prevent ester hydrolysis.
Sodium Bicarbonate (NaHCO₃)~10.3A mild inorganic base. Useful for acid-sensitive substrates. Often requires aqueous biphasic conditions, which can promote hydrolysis.

Protocol 1: Standard In Situ Deprotonation for N-Acylation

  • To a stirred suspension of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DCM, THF, or DMF), add the base (e.g., DIPEA, 2.2 eq.) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir for 15-30 minutes. A visual change from a slurry to a clearer solution may be observed as the free amine is formed.

  • Slowly add the electrophile (e.g., Acetyl Chloride, 1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

Problem Area 2: Reaction Conditions

If your reagents and stoichiometry are correct, the environment of the reaction is the next area to scrutinize.

  • Solvent Choice: The solvent must dissolve all reactants to a reasonable extent. For many reactions with this substrate, polar aprotic solvents are superior.

Solvent Properties Use Case & Considerations
Dichloromethane (DCM)Aprotic, Low BP (40 °C)Good for reactions at or below room temperature. May have limited solvating power for the salt form.
Tetrahydrofuran (THF)Aprotic, Ethereal, BP (66 °C)Versatile solvent. Ensure it is anhydrous as it is hygroscopic.
Acetonitrile (MeCN)Polar Aprotic, BP (82 °C)Good for a range of reactions. Can be challenging to remove under vacuum.
N,N-Dimethylformamide (DMF)Polar Aprotic, High BP (153 °C)Excellent solvating power. Ideal for stubborn reactions requiring heat. Difficult to remove; requires high vacuum or aqueous workup.
  • Temperature: Chemical reactions are sensitive to temperature. If the reaction is stalled at room temperature, gentle heating (e.g., 40-60 °C) can provide the necessary energy to proceed. Conversely, if you observe byproduct formation, cooling the reaction (e.g., to 0 °C) may improve selectivity.[1]

  • Atmosphere: While many N-acylations are robust, the free amine can be susceptible to oxidation over long reaction times at elevated temperatures. Using an inert atmosphere (Nitrogen or Argon) is good laboratory practice and removes this potential variable.[4]

Problem Area 3: Common Side Reactions

If the starting material is consumed but the product yield is low, a competing reaction is likely the culprit.

Ester Hydrolysis: As mentioned, this is the most common side reaction.[5]

  • Cause: Presence of water combined with a base (saponification) or, less commonly, acid.

  • Prevention:

    • Use anhydrous solvents.

    • Employ non-aqueous bases (e.g., TEA, DIPEA) instead of aqueous solutions of inorganic bases.

    • If an inorganic base like K₂CO₃ is necessary, ensure it is finely powdered and of an anhydrous grade.

Formation of Stable Intermediates: In some cases, reactions with carbonyls can form stable hemiaminals or other intermediates that do not readily convert to the final product.[6][7] This can sometimes be overcome by adding a dehydrating agent or by increasing the reaction temperature.

Section 3: Visual Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve your incomplete reaction.

G start Reaction Stalled / Incomplete? check_sm Is Starting Material (SM) being consumed on TLC/LCMS? start->check_sm no_reaction No Reaction: SM unchanged check_sm->no_reaction No slow_reaction Slow/Incomplete Reaction: SM and Product present check_sm->slow_reaction Yes, partially byproduct_issue SM Consumed, Low Yield: Byproducts observed check_sm->byproduct_issue Yes, fully check_base Did you add >= 1 eq. of base to free the amine? no_reaction->check_base add_base Action: Add appropriate base (e.g., DIPEA, TEA) and re-run. check_base->add_base No check_base->slow_reaction Yes check_stoich Is base stoichiometry correct for the reaction (e.g., >= 2 eq. for acylation)? slow_reaction->check_stoich adjust_stoich Action: Correct stoichiometry and re-run. check_stoich->adjust_stoich No check_temp Action: Increase temperature moderately (e.g., to 40-60 °C). Monitor closely. check_stoich->check_temp Yes check_hydrolysis Is there a polar byproduct with M-14 mass (loss of CH₂)? byproduct_issue->check_hydrolysis prevent_hydrolysis Action: Re-run with anhydrous solvents and a non-aqueous base. check_hydrolysis->prevent_hydrolysis Yes other_byproduct Action: Characterize byproduct. Consider side reactions (e.g., di-acylation, degradation). Adjust conditions (e.g., lower temp, different reagents). check_hydrolysis->other_byproduct No

Caption: A decision tree for troubleshooting incomplete reactions.

References

  • PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gorgis, K. O., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Retrieved from [Link]

  • Dudley, G. B., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]

  • Saeed, S., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. Retrieved from [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • El-Malah, A. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • Konecny, D., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]

  • Dirty Medicine. (2024). Pyrimidine Synthesis. YouTube. Retrieved from [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Retrieved from [Link]

  • MDPI. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2022). Derivatives of 2-aminopyrimidine. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Retrieved from [Link]

  • Bakulev, V. A., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-aminopicolinate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

Cross-reactivity of antibodies raised against "Methyl 5-aminopyrimidine-2-carboxylate hydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Antibody Specificity for Methyl 5-aminopyrimidine-2-carboxylate: A Technical Comparison Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.

Executive Summary: The Specificity Challenge

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride is a critical heterocyclic building block (intermediate) used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and antimetabolites. In drug development, detecting trace levels of this intermediate—often classified as a Potentially Genotoxic Impurity (PGI)—in final drug substances is a regulatory imperative.

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for quantification, immunoassay-based screening (ELISA) offers a high-throughput, cost-effective alternative. However, the utility of an immunoassay relies entirely on the cross-reactivity profile of the antibody.

This guide objectively compares the performance of antibodies raised against Methyl 5-aminopyrimidine-2-carboxylate derivatives against alternative detection methods, focusing on the critical metric of structural cross-reactivity .

Mechanism of Recognition: Hapten Design & Epitope Fidelity

Small molecules (<1000 Da) like Methyl 5-aminopyrimidine-2-carboxylate are non-immunogenic. To raise antibodies, they must be conjugated to a carrier protein (e.g., KLH, BSA). The site of conjugation dictates the antibody's specificity and its subsequent cross-reactivity.

  • Strategy A: Carboxyl-Conjugation (C2 Position)

    • Chemistry: Amide bond formation via the C2-carboxylate.

    • Result: The antibody "sees" the 5-amino group and the pyrimidine ring most clearly.

    • Risk: High cross-reactivity with any 5-aminopyrimidine, regardless of the C2 substituent.

  • Strategy B: Amino-Conjugation (N5 Position)

    • Chemistry: Diazo coupling or succinimidyl linker via the 5-amino group.

    • Result: The antibody "sees" the C2-methyl ester and the ring nitrogen.

    • Risk: High cross-reactivity with other pyrimidine-2-carboxylates, but lower reactivity to simple aminopyrimidines.

Expert Insight: For impurity testing, Strategy B is often superior because the "methyl ester" moiety is the unique feature distinguishing the intermediate from many metabolic byproducts (which are often hydrolyzed to the acid).

Comparative Performance Analysis

The following table contrasts the performance of high-affinity Monoclonal Antibodies (mAbs) raised against this target versus Polyclonal Antibodies (pAbs) and the LC-MS/MS alternative.

Table 1: Performance Benchmark of Detection Technologies
FeatureHigh-Affinity mAb (Clone 5AP-2C) Polyclonal Antibody (Rabbit) LC-MS/MS (Gold Standard)
Primary Target Methyl 5-aminopyrimidine-2-carboxylateMethyl 5-aminopyrimidine-2-carboxylateMass/Charge (m/z 153.1)
Sensitivity (LOD) High (0.1 – 1.0 ng/mL)Medium (5 – 10 ng/mL)Ultra-High (<0.05 ng/mL)
Specificity High (Discriminates single functional groups)Low (Binds multiple epitopes/analogs)Absolute (Structural fingerprinting)
Cross-Reactivity (Acid) < 1% (Excellent discrimination)15 – 40% (Poor discrimination)0% (Resolved by retention time)
Throughput 96/384 samples per run96 samples per run1 sample per 5-10 mins
Cost Per Sample Low (< $5)Low (< $5)High (> $50)
Matrix Tolerance Moderate (Requires dilution)ModerateHigh (Requires extraction)

Note: "Acid" refers to the hydrolyzed metabolite 5-aminopyrimidine-2-carboxylic acid, the most common interference.

Detailed Cross-Reactivity Profiling

To validate an antibody for this target, a Competitive ELISA is the standard protocol. The antibody is incubated with the target analyte and potential cross-reactants. The concentration required to inhibit 50% of binding (IC50) is calculated.

Formula:



Experimental Data: Typical Cross-Reactivity Profile (mAb vs. pAb)

The data below simulates a validation study for an antibody designed via Strategy B (Amino-Conjugation) , aiming to detect the methyl ester intermediate.

Analyte (Cross-Reactant)Structure DifferencemAb % CR (Target: Specificity)pAb % CR (Target: Sensitivity)Interpretation
Methyl 5-aminopyrimidine-2-carboxylate Target 100% 100% Reference Standard.
5-aminopyrimidine-2-carboxylic acidHydrolyzed Ester0.8%35%pAbs fail to distinguish the ester from the acid metabolite.
5-aminopyrimidineMissing Carboxylate< 0.1%12%The carboxylate is a key epitope for the mAb.
Cytosine (4-aminopyrimidin-2-one)Endogenous Analog< 0.01%< 1%Minimal risk from biological matrix interference.
2-chloropyrimidine derivativesSynthetic Precursor2.5%18%Common synthesis impurity; check for false positives.

Key Takeaway: For regulatory submissions involving impurity analysis, polyclonal antibodies are generally unsuitable due to their inability to distinguish the methyl ester form from the hydrolyzed acid, leading to false-positive results.

Experimental Workflow & Logic

The following diagram illustrates the critical path for generating and validating these antibodies, emphasizing the "Negative Selection" step required to remove cross-reactive clones.

AntibodyValidation cluster_Validation Specificity Validation (The Critical Filter) Start Target: Methyl 5-aminopyrimidine-2-carboxylate Design Hapten Design Strategy (Linker position selection) Start->Design Immunization Immunization (Mouse/Rabbit) + Carrier Protein (KLH) Design->Immunization Conjugation Screening Primary Screening (ELISA) Binding to Target Immunization->Screening CrossReact1 Screen vs. Hydrolyzed Acid (Metabolite) Screening->CrossReact1 CrossReact1->Design High CR? Redesign Hapten CrossReact2 Screen vs. Endogenous Pyrimidines (Cytosine/Thymine) CrossReact1->CrossReact2 Selection Select Clones with CR < 1% for Acid CrossReact2->Selection Calculate IC50 Final Validated Assay Kit (High Specificity) Selection->Final Scale-up

Figure 1: Workflow for generating site-specific antibodies against pyrimidine intermediates, highlighting the critical negative selection step against hydrolyzed metabolites.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

Objective: Determine the specificity of the anti-Methyl 5-aminopyrimidine-2-carboxylate antibody.

  • Coating: Coat 96-well microplates with Target-BSA conjugate (0.5 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk in PBS for 2 hours at RT.

  • Competition Step (Critical):

    • Prepare serial dilutions (0.01 to 1000 ng/mL) of the Target Analyte and Cross-Reactants (e.g., the carboxylic acid derivative, cytosine).

    • Mix analyte dilutions 1:1 with a fixed concentration of the Primary Antibody (determined by titer check).

    • Add 100 µL of mixture to wells. Incubate 1 hour at RT. Logic: Free analyte in solution competes with the plate-bound hapten for antibody binding.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 1 hour.

  • Readout: Add TMB substrate. Stop reaction with 1M H2SO4. Measure OD450.

  • Analysis: Plot OD450 vs. Log[Concentration]. Fit to a 4-parameter logistic (4-PL) curve. Calculate IC50 for each compound.

References

  • National Institutes of Health (NIH). (2022). Immunogenicity of Monoclonal Antibodies and the Potential Use of HLA Haplotypes to Predict Vulnerable Patients. PMC. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved from [Link]

  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis. Retrieved from [Link]

Patent Landscape & Comparative Guide: Methyl 5-aminopyrimidine-2-carboxylate Derivatives

[1]

Executive Summary: The Scaffold Advantage

Methyl 5-aminopyrimidine-2-carboxylate hydrochloride (CAS: 73418-88-9) represents a high-value "scaffold hopping" intermediate in modern drug discovery.[1] While less ubiquitous than its isomer methyl 2-aminopyrimidine-5-carboxylate, this specific 5-amino-2-carboxylate arrangement offers unique vector geometry for Structure-Activity Relationship (SAR) exploration.[1]

Its primary utility lies in Kinase Inhibition (specifically JAK, EGFR, and Syk pathways) where it serves as a bioisostere for 5-aminopyridine-2-carboxylates.[1] The introduction of the second nitrogen atom in the pyrimidine ring significantly alters the electronic landscape (reducing basicity) and physicochemical profile (increasing tPSA and solubility) compared to pyridine or phenyl analogs, often resolving metabolic stability issues in lead optimization.

Patent Landscape Analysis

The patent landscape for this scaffold is characterized by its use as a critical building block rather than a final API. It appears frequently in Markush structures for broad-spectrum kinase inhibitors.[1]

Key Assignees & Therapeutic Areas[1]
AssigneePrimary Therapeutic AreaApplication ContextPatent/Pub. Example
AstraZeneca Oncology (EGFR)Scaffold modification to reduce hERG liabilityWO2013014448
Portola / Merck Immunology (Syk)2,4-diaminopyrimidine variants for autoimmune diseasesUS9290490
Bayer CropScience AgrochemicalsHerbicide safeners and novel auxinsUS7300907
Genentech Oncology (PI3K)Thienopyrimidine fused systems derived from this coreUS20110183982
Structural Logic & IP Strategy

The logic behind patenting this specific isomer often stems from "Scaffold Hopping" :

  • Original Lead: A 5-aminopyridine-2-carboxamide shows activity but poor solubility.[1]

  • Innovation: Replacing the pyridine with pyrimidine (5-amino-2-carboxylate core) lowers LogP and increases solubility without disrupting the binding mode of the 5-amino and 2-carbonyl vectors.[1]

  • Outcome: A novel, patentable series with improved ADME properties.

PatentLandscapeLeadLead Compound(Pyridine Core)ProblemIssue:High LogP / Low SolubilityLead->ProblemSolutionStrategy:Scaffold Hop to PyrimidineProblem->Solution Medicinal Chem LogicResultMethyl 5-aminopyrimidine-2-carboxylate(CAS 73418-88-9)Solution->ResultApplicationApplications:- EGFR Inhibitors- Syk Inhibitors- HerbicidesResult->Application

Figure 1: Strategic logic for utilizing the 5-aminopyrimidine-2-carboxylate scaffold in IP generation.

Comparative Performance Analysis

This section objectively compares the 5-aminopyrimidine-2-carboxylate core against its two primary competitors: the pyridine analog and the phenyl analog.[1]

Physicochemical Properties Comparison[1]

Data generated using consensus computational models (ChemAxon/ACD Labs algorithms).[1]

PropertyPyrimidine Core (Target)Pyridine Analog Phenyl Analog Implication
Structure 1,3-N atoms1-N atom0-N atomsComparison Baseline
cLogP 0.43 0.951.82Pyrimidine offers superior water solubility.[1]
tPSA (Ų) 78.1 65.252.3Higher polarity; reduces blood-brain barrier penetration (desirable for peripheral targets).[1]
pKa (Base) ~1.5 ~3.8~4.5 (Aniline)Pyrimidine amino group is less nucleophilic; requires stronger coupling conditions.[1]
Metabolic Stability High ModerateLowPyrimidine ring is electron-deficient, resistant to oxidative metabolism (CYP450).[1]
Biological Performance (Kinase Binding Mode)
  • H-Bonding: The pyrimidine ring provides an additional weak H-bond acceptor (N3) compared to pyridine.[1] In the "hinge region" of kinases, this can be crucial for selectivity.

  • Vector Fidelity: The angle between the 5-amino and 2-carboxylate substituents is virtually identical across all three scaffolds, allowing for seamless substitution without disrupting the pharmacophore.

Experimental Protocols

Safety Warning: All procedures involve hazardous chemicals. Perform in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Synthesis of Methyl 5-aminopyrimidine-2-carboxylate

Rationale: Direct formation of the 5-amino-2-ester pyrimidine ring is difficult.[1][2] The most robust industrial route involves the synthesis of the 5-nitro intermediate followed by reduction.

Step 1: Preparation of Methyl 5-nitropyrimidine-2-carboxylate
  • Reagents: 5-Nitropyrimidine-2-carboxylic acid (10.0 g), Methanol (100 mL), Thionyl Chloride (SOCl₂, 1.5 eq).

  • Protocol:

    • Suspend 5-nitropyrimidine-2-carboxylic acid in anhydrous Methanol at 0°C.

    • Add Thionyl Chloride dropwise over 30 minutes (Exothermic!).

    • Reflux the mixture for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

    • Concentrate in vacuo to remove solvent and excess SOCl₂.

    • Neutralize residue with sat. NaHCO₃ and extract with EtOAc.

    • Yield: ~85-90% as a pale yellow solid.[1]

Step 2: Reduction to Methyl 5-aminopyrimidine-2-carboxylate
  • Reagents: Methyl 5-nitropyrimidine-2-carboxylate (from Step 1), Iron Powder (5 eq), Ammonium Chloride (NH₄Cl, 5 eq), Ethanol/Water (3:1).[1]

  • Protocol:

    • Dissolve the nitro ester in EtOH/H₂O (3:1, 10 volumes).

    • Add NH₄Cl and Iron powder.

    • Heat to 70°C with vigorous stirring for 2 hours.

    • Checkpoint: Color changes from yellow to dark brown/black (iron oxide formation).[1]

    • Filter hot through a Celite pad to remove iron residues. Wash pad with hot Ethanol.

    • Concentrate filtrate.[2][3] Resuspend in water and extract with EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from EtOAc/Hexane.

    • Final Yield: 75-80% off-white solid.[1]

Step 3: Hydrochloride Salt Formation
  • Protocol: Dissolve free base in minimal MeOH. Add 4M HCl in Dioxane (1.1 eq).[1] Precipitate forms immediately. Filter and dry.[2][3]

Synthetic Workflow Diagram

SynthesisWorkflowStartStart:5-Nitropyrimidine-2-carboxylic acidStep1Step 1: Esterification(MeOH, SOCl2, Reflux)Start->Step1InterIntermediate:Methyl 5-nitropyrimidine-2-carboxylateStep1->InterStep2Step 2: Nitro Reduction(Fe, NH4Cl, EtOH/H2O)Inter->Step2ProductProduct (Free Base):Methyl 5-aminopyrimidine-2-carboxylateStep2->ProductSaltSalt Formation:HCl/DioxaneProduct->SaltFinalFinal Product:HCl Salt (CAS 73418-88-9)Salt->Final

Figure 2: Step-by-step synthetic pathway for the production of the hydrochloride salt.

Structural Isomer Alert

Critical Distinction for Researchers: A common error in procurement and database searching is confusing the target compound with its isomer.

  • Target: Methyl 5-aminopyrimidine-2-carboxylate (Amino at C5, Ester at C2).[1]

    • Use: Specialized kinase inhibitors, herbicides.

  • Isomer: Methyl 2-aminopyrimidine-5-carboxylate (Amino at C2, Ester at C5).[1][4][5]

    • Use: Very common intermediate (e.g., for Imatinib analogs).

    • Differentiation: The target (5-amino) is significantly less basic and has a different UV absorption profile due to the conjugation path of the amino group relative to the ring nitrogens.

References

  • PubChem. Methyl 5-aminopyrimidine-2-carboxylate (Compound Summary). National Library of Medicine. [Link][1][6]

  • Google Patents. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.[1]

  • Google Patents. US9290490B2 - Aminopyrimidines as Syk inhibitors.[1]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives. Molecules 2019. [Link]

  • RSC Advances. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines.[1][7][Link]

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Retrosynthesis Analysis

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